Theophylline-8-butyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-8(10(18)15(2)11(14)19)12-6(13-9)4-3-5-7(16)17/h3-5H2,1-2H3,(H,12,13)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBYKZGOXFIONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202753 | |
| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-71-1 | |
| Record name | 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theophylline-8-butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Theophyllinebutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-8-butanoic acid, 2,3,6,7-tetrahydro-1,3-dimethyl-2,6-dioxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THEOPHYLLINE-8-BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UR2VV86WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and molecular weight of Theophylline-8-butyric acid
Chemical Structure, Synthesis, and Molecular Characterization
Executive Summary
Theophylline-8-butyric acid (CAS: 5438-71-1) is a functionalized xanthine derivative primarily utilized in bioanalytical chemistry and drug development.[1] Distinct from theophylline itself (1,3-dimethylxanthine), this compound features a 3-carboxypropyl moiety at the C8 position .[1]
This structural modification is critical: it introduces a reactive carboxylic acid "handle" while preserving the N1 and N3 methyl groups and the pyrimidine-dione core.[1] This unique architecture makes it the gold-standard hapten for generating anti-theophylline antibodies used in Therapeutic Drug Monitoring (TDM) immunoassays.[1] By linking carrier proteins to the C8 position, the antigenic determinants of the theophylline molecule remain exposed, ensuring high-specificity recognition.
Molecular Identity & Structural Analysis[1][2][3][4]
Core Identification Data
| Parameter | Technical Specification |
| Common Name | Theophylline-8-butyric acid |
| Systematic Name | 8-(3-Carboxypropyl)-1,3-dimethylxanthine |
| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |
| CAS Registry Number | 5438-71-1 |
| Molecular Formula | C₁₁H₁₄N₄O₄ |
| Molecular Weight (Average) | 266.25 g/mol |
| Monoisotopic Mass | 266.1015 Da |
| SMILES | CN1C2=C(NC(=N2)CCCC(=O)O)C(=O)N(C)C1=O |
Structural Topology
The molecule consists of a purine-2,6-dione scaffold.[1] The critical distinction from other metabolites (such as the pentoxifylline metabolite 1-carboxypropyl-3,7-dimethylxanthine) is the regiochemistry of the substitution :
-
N1 & N3: Methylated (retaining theophylline character).[1][2]
-
C8: Substituted with a butyric acid chain (-(CH2)3-COOH).[1]
-
N7: Unsubstituted (retain tautomeric hydrogen).[1]
This orientation is vital for its function as a hapten; antibodies raised against this molecule conjugated at C8 will recognize the N1-N3 region of free theophylline in patient serum.[1]
Figure 1: Structural assembly of Theophylline-8-butyric acid showing the convergence of the xanthine core and the aliphatic linker.[1]
Physicochemical Properties[1][3][10][11][12]
Understanding the physical behavior of this acid is essential for purification and conjugation protocols.
| Property | Description / Value | Implications for Protocol |
| Physical State | Crystalline Solid | Stable for long-term storage if kept dry.[1] |
| Solubility (Water) | Low / Sparingly Soluble | Precipitates in acidic aqueous media; requires pH adjustment.[1] |
| Solubility (Base) | Soluble (e.g., 0.1 M NaOH) | Dissolves readily as the carboxylate salt; ideal for conjugation reactions.[1] |
| Solubility (Organic) | Soluble in hot isopropanol, DMSO | Recrystallization from hot isopropanol is the standard purification method.[1] |
| pKa | ~4.5 (Carboxyl), ~8.8 (N7-H) | Exists as a mono-anion at physiological pH; di-anion at high pH.[1] |
| Melting Point | High melting solid (Decomposes) | Distinct from Theophylline (270-274°C); purity often assessed via HPLC/TLC rather than MP alone.[1] |
Synthesis & Quality Control
The synthesis of 8-substituted xanthines typically follows a modified Traube Purine Synthesis or a direct condensation method.[1] For Theophylline-8-butyric acid, the most efficient route involves the condensation of 5,6-diamino-1,3-dimethyluracil with glutaric anhydride .[1]
Reaction Mechanism[1]
-
Acylation: The amino group of the diamine attacks the anhydride, opening the ring to form an amide intermediate.
-
Cyclodehydration: Under heat or basic conditions, the amide cyclizes to close the imidazole ring, forming the xanthine structure.
Figure 2: Synthetic pathway via condensation of diaminouracil and glutaric anhydride.
Experimental Protocol (Reference Standard)
Note: This protocol is synthesized from established methodologies for 8-substituted xanthines [1, 2].
-
Reagents:
-
Procedure:
-
Step 1: Suspend the diamine and glutaric anhydride in the solvent.
-
Step 2: Reflux the mixture for 3–4 hours. The anhydride acts as both the reactant and the dehydrating agent to drive cyclization.
-
Step 3: Cool the reaction mixture. The product may precipitate or require precipitation by adding excess ether/hexane.
-
Step 4 (Purification): Dissolve the crude solid in dilute NaOH (converting it to the sodium salt), filter to remove insoluble impurities, and re-precipitate by acidifying with HCl.[1]
-
Step 5 (Final Polish): Recrystallize from hot isopropanol to obtain the pure acid form.[1]
-
-
Validation:
-
NMR: Confirm the presence of the propyl chain (multiplets at ~2.0, 2.4, 2.8 ppm) and the singlet methyl groups (~3.2, 3.4 ppm).[1]
-
Mass Spec: Observe parent ion at m/z 267 [M+H]+.
-
Applications in Drug Development[1][13][14]
Hapten Design for Immunoassays
The primary utility of Theophylline-8-butyric acid is in the creation of Theophylline-BSA or Theophylline-HRP conjugates.[1]
-
Problem: Theophylline (MW 180) is too small to elicit an immune response alone.[1]
-
Solution: The 8-butyric acid derivative provides a carboxylic acid group.[1] Using carbodiimide chemistry (EDC/NHS), this acid is activated to an NHS-ester, which then reacts with primary amines (Lysine residues) on carrier proteins.[1]
-
Result: The antibody recognizes the distal "theophylline" end of the molecule, ensuring it can bind free theophylline in patient blood samples during competitive assays.
Prodrug Potential
Research has explored 8-substituted xanthines as prodrugs to improve solubility or alter pharmacokinetics, although the 8-butyric acid derivative is predominantly an analytical tool rather than a therapeutic candidate itself.[1]
References
-
Merck Millipore. (n.d.).[1] Theophylline-8-butyric Acid Lactam Product Sheet. Retrieved from
-
PubChem. (2025).[2] Theophylline-8-butyric acid (Compound).[1][3][4][5] National Library of Medicine. Retrieved from [1]
-
Cook, C. E., et al. (1976).[1] Radioimmunoassay of theophylline in plasma. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505.[1]
-
NCATS Inxight Drugs. (2025).[1] THEOPHYLLINE-8-BUTYRIC ACID.[1][3][5] Retrieved from [1]
-
BenchChem. (2025). Optimizing Reaction Conditions for 5,6-Diamino-1,3-dimethyluracil Derivatives. Retrieved from [1]
Sources
- 1. 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 | C11H14N4O4 | CID 71314528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Theophylline-8-butyric acid (C11H14N4O4) [pubchemlite.lcsb.uni.lu]
- 4. THEOPHYLLINE-8-BUTYRIC ACID [drugs.ncats.io]
- 5. FDA全球物质登记数据库-T [drugfuture.com]
Theophylline-8-butyric Acid: Physicochemical Profiling, Structural Activation, and Bioconjugation Strategies
Executive Summary
Theophylline-8-butyric acid is a highly specialized xanthine derivative utilized extensively in pharmacological research, diagnostic immunoassay development, and molecular imprinting. Unlike standard theophylline, the addition of a butyric acid moiety at the C-8 position of the purine ring introduces a critical functional handle. This structural modification allows for covalent tethering to carrier proteins, enzymes, and bifunctional spacers without disrupting the core pharmacophore responsible for antibody recognition. This technical guide explores the physicochemical properties of theophylline-8-butyric acid, details the causality behind its unique intramolecular activation (lactamization), and provides self-validating protocols for its synthesis and bioconjugation.
Nomenclature and Physicochemical Properties
Understanding the fundamental properties of theophylline-8-butyric acid is essential for predicting its solubility, reactivity, and behavior in aqueous biological buffers. The molecule exhibits a delicate balance of hydrophilicity and structural rigidity, driven by its purine core and the terminal carboxylic acid.
Table 1: Core Identifiers
| Descriptor | Value |
| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |
| CAS Number | 5438-71-1 |
| Molecular Formula | C11H14N4O4 |
| Synonyms | 8-(3-Carboxypropyl)theophylline; NSC-14374 |
Table 2: Quantitative Physicochemical Data
| Property | Value | Causality / Implication |
| Molecular Weight | 266.25 g/mol [1] | Small molecule hapten; requires conjugation to a carrier protein to elicit an immune response. |
| XLogP3 | 0.1[1] | Highly hydrophilic; ensures excellent solubility in physiological buffers during bioconjugation. |
| Topological Polar Surface Area (TPSA) | 107 Ų[1] | High polarity driven by the dione core and carboxylic acid, facilitating strong hydrogen bonding. |
| Hydrogen Bond Donors | 2[1] | Contributes to target recognition in molecularly imprinted polymers (MIPs) and antibody binding pockets. |
| Hydrogen Bond Acceptors | 4[1] | Enhances solubility and interaction with aqueous solvent networks. |
Structural Reactivity: The Lactam Activation Pathway
A defining feature of theophylline-8-butyric acid is its unique capacity for intramolecular activation. In standard bioconjugation, carboxylic acids require activation via carbodiimides (e.g., EDC) and stabilizing agents (e.g., NHS) to form reactive esters. However, the 4-carbon chain of the 8-butyric acid moiety perfectly positions the terminal carboxyl group to interact with the adjacent nitrogen on the purine ring[2].
When subjected to dehydrating conditions (refluxing in acetic anhydride), the molecule undergoes cyclization to form theophylline-8-butyric acid lactam . This cyclic lactam acts as an unusually stable yet highly reactive "built-in" active ester. It undergoes spontaneous nucleophilic attack by primary amines (such as lysine residues on proteins), eliminating the need for unstable EDC/NHS intermediates and streamlining the conjugation workflow[2].
Pathway of Theophylline-8-butyric acid activation and bioconjugation.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) and the observable metric that confirms the success of the reaction.
Protocol 1: Synthesis of Theophylline-8-Butyric Acid Lactam
This protocol isolates the highly reactive lactam intermediate required for downstream bioconjugation[2].
-
Dissolution & Dehydration: Suspend 24.0 g of theophylline-8-butyric acid in 500 mL of anhydrous acetic anhydride.
-
Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the thermodynamic equilibrium toward the formation of the intramolecular lactam.
-
-
Thermal Cyclization: Gently reflux the mixture for 30 minutes.
-
Causality: Thermal energy overcomes the activation barrier for cyclization, converting the carboxylic acid into the cyclic lactam.
-
-
Hot Filtration: Filter the mixture immediately through a preheated funnel.
-
Validation Check: This step removes any unreacted, insoluble starting material or polymeric byproducts. A clear filtrate indicates successful dissolution and reaction.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature.
-
Validation Check: The spontaneous formation of crystals validates the structural conversion, as the lactam possesses a significantly different solubility profile than the starting acid.
-
-
Washing & Drying: Collect the crystallized product via vacuum filtration. Wash sequentially with diethyl ether and hexane, then dry in a vacuum oven at 50°C.
-
Causality: Ether and hexane effectively strip away residual acetic anhydride and acetic acid without dissolving the target lactam, ensuring a high-purity, reactive solid.
-
Protocol 2: Bioconjugation to Adenosine Deaminase (ADA) for Immunoassays
This protocol details the coupling of the activated lactam to an enzyme reporter for use in Enzyme-Linked Flow-Injection Immunoassays[3].
-
Enzyme Preparation: Dialyze 72 units of Adenosine Deaminase (ADA) against a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Causality: A pH of 8.5 ensures that the surface lysine residues (
-amino groups) on ADA are predominantly deprotonated, maximizing their nucleophilicity for the impending attack on the lactam.
-
-
Conjugation Reaction: Add a stoichiometric excess of theophylline-8-butyric acid lactam to the enzyme solution and mix overnight at 4°C.
-
Causality: The cyclic lactam undergoes spontaneous aminolysis upon contact with the enzyme's primary amines, forming a stable amide linkage. The low temperature prevents enzyme denaturation during the extended reaction time.
-
-
Purification via Dialysis: Dialyze the reaction mixture five times against 0.05 M Tris-HCl buffer (pH 7.5) at 4°C.
-
Validation Check: Dialysis removes all unreacted small-molecule haptens. The success of the conjugation is validated by measuring the residual ADA enzymatic activity (ensuring the enzyme was not over-labeled and inactivated) and determining the hapten-to-protein ratio via UV-Vis spectroscopy[3].
-
Applications in Diagnostics and Molecular Imprinting
Diagnostic Immunoassays: Because theophylline is a narrow-therapeutic-index drug used for respiratory diseases, precise serum monitoring is critical. Theophylline-8-butyric acid is the premier hapten for generating anti-theophylline antibodies. By tethering the drug through the C-8 position, the critical N-1, N-3, and C-6 oxygen epitopes remain fully exposed, allowing the host immune system to generate highly specific antibodies. Furthermore, conjugates of theophylline-8-butyric acid with enzymes (like ADA or HRP) serve as highly sensitive competitive tracers in flow-injection immunoassays[3].
Molecularly Imprinted Polymers (MIPs): Beyond biologics, theophylline-8-butyric acid is utilized as a template derivative in the synthesis of synthetic recognition polymers. By coupling the butyric acid moiety to a soluble, terminally functionalized polyethylene glycol (PEG) support, researchers can co-polymerize functional monomers (like methacrylic acid) around the theophylline core. Subsequent extraction of the PEG support leaves behind a highly specific, synthetic binding cavity tailored exactly to the theophylline pharmacophore[4].
References
-
PubChem: 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Enzyme-Linked Flow-Injection Immunoassay Using Immobilized Secondary Antibodies Source: SciSpace / Analytical Chemistry Literature URL:[Link]
- CA1272193A - Divalent hapten derivatives, process for preparing and use of them Source: Google Patents URL
- WO2001090228A1 - Molecular imprinting Source: Google Patents URL
Sources
- 1. 2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purine-8-butanoic acid | C11H14N4O4 | CID 95036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA1272193A - Divalent hapten derivatives, process for preparing and use of them - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. WO2001090228A1 - Molecular imprinting - Google Patents [patents.google.com]
Pharmacological mechanism of action of Theophylline-8-butyric acid
This guide provides an in-depth technical analysis of Theophylline-8-butyric acid (also known as 8-(3-carboxypropyl)theophylline ), a functionalized methylxanthine derivative. While primarily utilized as a hapten for bioanalytical assay development, it possesses distinct pharmacological properties governed by the Structure-Activity Relationships (SAR) of 8-substituted xanthines.
Executive Summary
Theophylline-8-butyric acid is a synthetic derivative of theophylline (1,3-dimethylxanthine) functionalized at the C8 position with a butyric acid moiety. This modification serves a dual purpose in drug development and pharmacology:
-
Bioanalytical Utility: The C8-carboxypropyl chain acts as a "linker arm," allowing the molecule to be conjugated to carrier proteins (e.g., BSA, KLH) or enzymes (e.g., HRP, ALP) without masking the critical antigenic determinants (N1 and N3 methyl groups) required for antibody recognition. This makes it the "Gold Standard" hapten for developing Theophylline immunoassays.
-
Pharmacological Activity: Like its parent compound, it acts as a non-selective Adenosine Receptor (AR) antagonist and Phosphodiesterase (PDE) inhibitor.[1] However, the introduction of the charged carboxyl group at physiological pH alters its lipophilicity, membrane permeability, and receptor binding kinetics compared to theophylline.
Chemical Identity & Physicochemical Properties
The pharmacological behavior of Theophylline-8-butyric acid is dictated by its structural deviation from theophylline.
| Feature | Specification |
| IUPAC Name | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |
| Molecular Formula | C₁₁H₁₄N₄O₄ |
| Molecular Weight | 266.25 g/mol |
| Core Scaffold | Xanthine (Purine-2,6-dione) |
| Key Modification | C8-substitution with butyric acid (–CH₂CH₂CH₂COOH) |
| pKa (Acid) | ~4.5 (Carboxylic acid group) |
| Solubility | Higher aqueous solubility than Theophylline at neutral pH due to ionization.[2] |
Pharmacodynamics: Mechanism of Action
Theophylline-8-butyric acid operates through two primary canonical pathways characteristic of methylxanthines, modified by steric and electrostatic factors at the C8 position.
A. Adenosine Receptor Antagonism (Surface)
Theophylline-8-butyric acid acts as a competitive antagonist at G-protein coupled Adenosine Receptors (ARs), specifically the A1 and A2A subtypes.
-
Mechanism: It blocks the binding of endogenous adenosine.
-
A1 Receptor Blockade: Normally, adenosine binding to A1 receptors (Gi-coupled) inhibits adenylyl cyclase. Antagonism disinhibits this enzyme, leading to increased cAMP levels.
-
A2A Receptor Blockade: Antagonism here can modulate dopamine release and vascular tone.
-
-
SAR Insight (C8 Substitution): 8-substituted xanthines generally exhibit increased affinity for A1 receptors compared to theophylline. However, the charged carboxyl tail of the 8-butyric acid derivative creates electrostatic repulsion in deep hydrophobic pockets, potentially reducing affinity compared to neutral 8-alkyl derivatives (e.g., 8-phenyltheophylline). This charge also limits blood-brain barrier (BBB) penetration, restricting its effects primarily to peripheral receptors.
B. Phosphodiesterase (PDE) Inhibition (Intracellular)
Upon entering the cell (via active transport or passive diffusion of the non-ionized form), the molecule inhibits Phosphodiesterase enzymes (PDE3, PDE4, PDE5).
-
Mechanism: PDEs are responsible for hydrolyzing the second messenger cAMP (cyclic Adenosine Monophosphate) into inactive 5'-AMP.
-
Effect: Inhibition prevents cAMP degradation.
-
In Airway Smooth Muscle: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for calmodulin and leading to bronchodilation .
-
In Inflammatory Cells: Elevated cAMP suppresses the release of cytokines (TNF-α, IL-8) and leukotrienes.
-
C. Immunochemical Mechanism (Hapten-Antibody Interaction)
In the context of immunoassays (ELISA, FRET), Theophylline-8-butyric acid serves as a competitor .
-
Principle: When conjugated to an enzyme (e.g., Glucose-6-Phosphate Dehydrogenase), the "Theophylline-8-butyric acid" moiety binds to anti-theophylline antibodies.
-
Steric Inhibition: Antibody binding sterically hinders the conjugated enzyme's active site. Free theophylline from a patient sample competes for the antibody, displacing the conjugate and restoring enzymatic activity. This activity is directly proportional to the patient's drug concentration.
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism (Receptor Antagonism & PDE Inhibition) leading to smooth muscle relaxation.[3]
Figure 1: Dual mechanism of action showing Adenosine Receptor antagonism and PDE inhibition, both converging to increase intracellular cAMP.
Experimental Protocols
Protocol A: Synthesis of Theophylline-Protein Conjugate (Immunogen)
Purpose: To create an immunogen for raising anti-theophylline antibodies.
-
Activation: Dissolve Theophylline-8-butyric acid (10 mg) in anhydrous DMF. Add N-hydroxysuccinimide (NHS) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 1:1:1.2 molar ratio.
-
Incubation: Stir at room temperature for 2 hours to form the active NHS-ester.
-
Conjugation: Add the activated ester dropwise to a solution of Keyhole Limpet Hemocyanin (KLH) (10 mg/mL in Carbonate Buffer, pH 9.0).
-
Reaction: Incubate overnight at 4°C with gentle agitation.
-
Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten.
-
Validation: Determine hapten density via UV-Vis absorbance (compare A280 protein peak vs. A274 theophylline peak).
Protocol B: Competitive Binding Assay (In Vitro)
Purpose: To determine the affinity (Ki) of Theophylline-8-butyric acid for A1 Adenosine Receptors.
-
Membrane Prep: Isolate membranes from rat cerebral cortex (rich in A1 receptors).
-
Ligand: Use [³H]-DPCPX (a selective A1 antagonist radioligand).
-
Incubation:
-
Mix 50 µg membrane protein with 1 nM [³H]-DPCPX.
-
Add increasing concentrations of Theophylline-8-butyric acid (10⁻⁹ M to 10⁻⁴ M).
-
Incubate at 25°C for 90 minutes.
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Comparative Data: Theophylline vs. 8-Butyric Acid Derivative
| Parameter | Theophylline (Parent) | Theophylline-8-butyric Acid |
| Primary Application | Therapeutic (Bronchodilator) | Diagnostic (Hapten/Ligand) |
| A1 Receptor Affinity (Ki) | ~10–20 µM | ~5–50 µM (Context dependent) |
| Membrane Permeability | High (Lipophilic) | Low (Polar/Charged at pH 7.4) |
| Protein Binding | ~40% | High (if conjugated) |
| Metabolic Stability | Metabolized by CYP1A2 | Stable (used in vitro) |
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine A1 and A2 receptors." Journal of Medicinal Chemistry.
-
Cook, C. E., et al. (1976). "Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum." Research Communications in Chemical Pathology and Pharmacology.
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.
-
Jacobson, K. A., et al. (1985). "Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors." Journal of Medicinal Chemistry.
-
Persson, C. G. (1986). "Overview of effects of theophylline." Journal of Allergy and Clinical Immunology.
Sources
Technical Whitepaper: Structural and Functional Divergence of Theophylline and its C8-Butyric Acid Derivative
Executive Summary
This technical guide analyzes the structural, physicochemical, and functional distinctions between Theophylline (1,3-dimethylxanthine), a potent bronchodilator, and Theophylline-8-butyric acid (8-(3-carboxypropyl)-1,3-dimethylxanthine), its primary synthetic derivative used in diagnostic assay development.
While Theophylline serves as a therapeutic agent with a narrow therapeutic index, Theophylline-8-butyric acid functions as a hapten . The structural modification at the C8 position is not arbitrary; it is a strategic chemical design that preserves the N1 and N3 methyl groups—the critical epitopes for antibody recognition—allowing for the development of highly specific immunoassays that do not cross-react with caffeine or theobromine.
Part 1: Molecular Architecture & Structural Logic
The core difference lies in the functionalization of the imidazole ring within the xanthine scaffold.
Comparative Structural Analysis
| Feature | Theophylline (Parent Drug) | Theophylline-8-butyric acid (Hapten) |
| IUPAC Name | 1,3-dimethyl-7H-purine-2,6-dione | 4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoic acid |
| Formula | ||
| MW | 180.16 g/mol | 266.25 g/mol |
| Core Scaffold | Purine (Xanthine) | Purine (Xanthine) |
| C8 Position | Proton (H) | 3-Carboxypropyl chain ( |
| Polarity | Amphiphilic (Lipophilic character dominates) | Polar (due to terminal carboxylic acid) |
| pKa | 8.81 (Acidic N7-H) | ~4.8 (Carboxylic acid) & 8.8 (N7-H) |
The "Face" vs. "Back" Hypothesis
In immunochemistry, the specificity of an antibody is determined by the exposed surface area of the antigen.
-
The "Face" (Recognition Site): The N1 and N3 positions containing methyl groups.[1] This pattern is unique to Theophylline compared to Theobromine (lacks 1-Me).
-
The "Back" (Linker Site): The C8 position. By attaching the butyric acid linker here, the "Face" remains sterically unhindered and solvent-exposed.
Figure 1: Structural logic of hapten design. Modification at C8 preserves the N1/N3 epitope essential for distinguishing Theophylline from metabolic analogs.
Part 2: Physicochemical Implications
Solubility and pH Sensitivity
-
Theophylline: Poorly soluble in water (~7.3 g/L). It relies on tautomerization at N7 for solubility in high pH (forming a salt, e.g., Aminophylline).
-
Theophylline-8-butyric acid: The addition of the butyric acid side chain introduces a carboxylic acid group (
).-
Acidic pH: The molecule is less soluble as the carboxyl group is protonated.
-
Neutral/Basic pH: Highly soluble due to the ionization of the carboxylate (
). This property is critical during purification and conjugation protocols.
-
Chemical Stability
The amide linkage (if cyclized to a lactam) or the alkyl-aryl bond at C8 is generally stable under physiological conditions. However, the free carboxylic acid makes the derivative reactive toward nucleophiles if activated (e.g., by carbodiimides), which is the basis of its utility.
Part 3: Functional Application (The Hapten Principle)
Theophylline-8-butyric acid is rarely used as a drug itself due to altered pharmacokinetics and polarity which prevents blood-brain barrier penetration compared to the parent drug. Its primary role is in Therapeutic Drug Monitoring (TDM) .
Why TDM is Critical for Theophylline
Theophylline has a narrow therapeutic window (10–20 µg/mL).
-
< 10 µg/mL: Ineffective bronchodilation.
-
> 20 µg/mL: Toxicity (nausea, arrhythmias, seizures).
-
Solution: Rapid immunoassays (ELISA, FPIA) are required. These assays need antibodies generated using Theophylline-8-butyric acid conjugated to a carrier protein (BSA or KLH).
Part 4: Experimental Protocols
Protocol: Conjugation of Theophylline-8-butyric acid to BSA
This protocol describes the "Active Ester" method, creating a stable amide bond between the hapten and the lysine residues of Bovine Serum Albumin (BSA).
Reagents:
-
Theophylline-8-butyric acid (T8BA)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF (Dimethylformamide)
-
BSA (Bovine Serum Albumin)
-
PBS (Phosphate Buffered Saline, pH 7.4)
Workflow:
-
Activation (Hapten -> Active Ester):
-
Conjugation (Active Ester + Protein):
-
Dissolve 20 mg BSA in 2 mL PBS (pH 7.4). Note: Do not use Tris buffer as it contains primary amines that will compete.
-
Add the activated T8BA-NHS ester solution dropwise to the BSA solution while stirring.
-
React for 4 hours at RT or overnight at 4°C.
-
-
Purification:
Visualization of Conjugation Pathway
Figure 2: Synthetic workflow for creating the Theophylline-BSA immunogen using EDC/NHS chemistry.
Part 5: References
-
Merck Millipore. (n.d.). Theophylline-8-butyric Acid Lactam Data Sheet. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Theophylline-8-Butyric Acid Structure and Identifiers. Inxight Drugs.[1][4][6][7][8] Retrieved from
-
PubChem. (2025).[9][1] Theophylline (CID 2153) - Chemical and Physical Properties. National Library of Medicine. Retrieved from
-
Cook, C. E., et al. (1976).[10] Radioimmunoassay of theophylline in plasma. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505. (Cited indirectly via Merck Data Sheet).
-
Barnes, P. J. (2013). Theophylline.[9][1][3][4][5][6][7][10][11][12][13][14] American Journal of Respiratory and Critical Care Medicine. (General pharmacological grounding).
Sources
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. mdpi.com [mdpi.com]
- 6. Theophylline - Wikipedia [en.wikipedia.org]
- 7. THEOPHYLLINE-8-BUTYRIC ACID [drugs.ncats.io]
- 8. Potential clinical use of butyric acid derivatives to induce antigen-specific T cell inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Theophylline melting point standard USP Reference Standard [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Theophylline | CAS 58-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. PubChemLite - Theophylline-8-butyric acid (C11H14N4O4) [pubchemlite.lcsb.uni.lu]
- 14. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
Theophylline-8-Butyric Acid: A Technical Guide to Hapten Design in Immunochemistry
Abstract
This technical guide details the application of Theophylline-8-butyric acid (8-carboxypropyltheophylline) as a hapten for generating high-specificity antibodies against theophylline.[1] Unlike standard N7-functionalized derivatives, C8-modification preserves the critical N1 and N3 methyl groups of the xanthine ring, enabling the immune system to distinguish theophylline from its major metabolites, caffeine and theobromine. This document provides a validated bioconjugation protocol, mechanistic insights into epitope exposure, and assay design strategies for Therapeutic Drug Monitoring (TDM).
The Hapten Challenge in Theophylline TDM
Theophylline (1,3-dimethylxanthine) is a bronchodilator with a narrow therapeutic index (10–20 µg/mL).[1] Toxicity can occur above 20 µg/mL, necessitating precise Therapeutic Drug Monitoring (TDM).
The primary challenge in developing immunoassays for theophylline is cross-reactivity . Theophylline is structurally homologous to:
-
Caffeine (1,3,7-trimethylxanthine): Common dietary interferent.[1]
-
Theobromine (3,7-dimethylxanthine): Cocoa metabolite.[1]
-
1,3-Dimethyluric acid : Major metabolic product.[1]
The Structural Solution: C8-Functionalization
To generate antibodies that discriminate between these molecules, the hapten design must expose the unique features of theophylline.
-
N7-Derivatives: Attaching the linker at the N7 position (e.g., Theophylline-7-acetic acid) masks the very region that distinguishes theophylline (H at N7) from caffeine (Methyl at N7).[1] This often results in antibodies with high caffeine cross-reactivity.
-
C8-Derivatives (Theophylline-8-butyric acid): Attaching the linker at the C8 position leaves the N1, N3, and N7 positions exposed.[1] This allows the antibody binding pocket to recognize the specific methylation pattern (Me-N1, Me-N3) and the lack of substitution at N7, significantly improving specificity.
Chemical Basis & Structure[1][2][3][4]
Compound: Theophylline-8-butyric acid Synonyms: 8-(3-Carboxypropyl)theophylline; 8-CPT CAS: 35873-40-6 (Free acid) Molecular Formula: C₁₁H₁₄N₄O₄[1]
The structure consists of the theophylline core with a butyric acid "arm" extending from the imidazole ring's carbon-8. This arm serves as a spacer (approx. 5–8 Å), reducing steric hindrance from the carrier protein and allowing the B-cell receptor deep access to the xanthine core.
Visualization: Hapten-Carrier Conjugation Logic
Figure 1: Structural logic of C8-functionalization. The linker position ensures the unique N7-H and N1/N3-Methyl groups remain accessible for antibody recognition.[1]
Bioconjugation Protocol: Synthesis of Theophylline-BSA Immunogen
This protocol describes the "Active Ester" method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1] This method is preferred over mixed anhydride for its stability and high coupling efficiency in aqueous buffers.
Reagents Required[2][5]
-
Hapten: Theophylline-8-butyric acid (10 mg).[1]
-
Carrier Protein: Bovine Serum Albumin (BSA) (20 mg) (Use KLH for immunization, BSA for screening).
-
Activation Reagents: EDC·HCl and NHS.
-
Solvents: Anhydrous DMF (Dimethylformamide), 0.1M MES Buffer (pH 5.5), 0.1M PBS (pH 7.4).
-
Purification: Dialysis tubing (10k MWCO) or Sephadex G-25 column.[1]
Step-by-Step Methodology
Phase 1: Activation (Formation of NHS-Ester)[1]
-
Dissolve 10 mg of Theophylline-8-butyric acid in 0.5 mL of anhydrous DMF .
-
Add 1.2 molar equivalents of NHS and 1.5 molar equivalents of EDC·HCl to the solution.
-
Note: The excess EDC ensures complete activation of the carboxyl group.
-
-
Incubate at room temperature (RT) for 2–4 hours with gentle stirring.
-
Checkpoint: Thin Layer Chromatography (TLC) can verify the disappearance of the free acid spot.
-
Phase 2: Conjugation[1]
-
Dissolve 20 mg of BSA in 2.0 mL of 0.1M PBS (pH 7.4) . Ensure the protein is fully solubilized.
-
Add the activated hapten solution (from Phase 1) dropwise to the BSA solution while stirring.
-
Critical: Add slowly to prevent protein precipitation due to solvent shock (DMF concentration should not exceed 20%).
-
-
Adjust pH back to 7.4 if necessary (the reaction releases acid).
-
Incubate overnight at 4°C or 4 hours at RT in the dark.
Phase 3: Purification[1]
-
Transfer the reaction mixture to pre-wetted dialysis tubing (10k MWCO).
-
Dialyze against 1L of PBS (pH 7.4) for 24 hours at 4°C, changing the buffer 3 times (e.g., at 4h, 8h, and 16h).
-
Validation: Measure absorbance at 280 nm (protein) and 274 nm (theophylline). A shift in the UV spectrum or a ratio calculation confirms hapten loading.
Experimental Workflow Diagram
Figure 2: Synthesis workflow for Theophylline-BSA immunogen using EDC/NHS chemistry.
Specificity & Cross-Reactivity Profile
The utility of Theophylline-8-butyric acid lies in the specificity of the resulting antibodies.[1][2] Below is a comparative data summary typical of monoclonal antibodies raised against C8-conjugates versus N7-conjugates.
Comparative Cross-Reactivity Table
| Compound | Structure Note | Cross-Reactivity (C8-Immunogen) | Cross-Reactivity (N7-Immunogen) |
| Theophylline | 1,3-Dimethylxanthine | 100% | 100% |
| Caffeine | 1,3,7-Trimethylxanthine | < 1.0% | 5 – 15% |
| Theobromine | 3,7-Dimethylxanthine | < 0.5% | 1 – 5% |
| 1,3-Dimethyluric Acid | Metabolite | < 0.1% | < 1.0% |
| Dyphylline | N7-Dihydroxypropyl | < 0.1% | High (Variable) |
Data Source Interpretation: Antibodies raised against C8-haptens are sterically blocked from binding caffeine because the N7-methyl group of caffeine clashes with the binding pocket formed around the N7-H of theophylline.[1] Conversely, N7-linked haptens force the antibody to ignore the N7 region, making it "blind" to the methyl/hydrogen difference between caffeine and theophylline.
Assay Application: Competitive ELISA
For a competitive ELISA, the Theophylline-8-butyric acid can be used to synthesize the Tracer (Hapten-HRP conjugate) if the capture antibody is immobilized, or as the Coating Antigen (Hapten-BSA) if the antibody is in solution.[1]
Protocol: Competitive Inhibition Setup
-
Coating: Coat microtiter plate with Anti-Theophylline Antibody (raised against C8-KLH).
-
Blocking: Block with 1% BSA in PBS.
-
Competition:
-
Add 50 µL of Patient Sample (containing free Theophylline).
-
Immediately add 50 µL of Theophylline-8-HRP Tracer .[1]
-
-
Incubation: Incubate for 60 min at RT. (Free drug and Tracer compete for limited antibody sites).
-
Wash: Wash 3x with PBS-Tween.[1]
-
Detection: Add TMB Substrate.[1] Stop with H2SO4.
-
Result: Absorbance is inversely proportional to theophylline concentration in the sample.
References
-
Cook, C. E., et al. (1976).[3] Pharmacokinetics of theophylline in human plasma using a specific radioimmunoassay. Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505.[1] Link
- Voss, E. W. (1984). Fluorescein Hapten: An Immunological Probe. CRC Press. (Foundational text on hapten design principles).
-
Merck Millipore . (n.d.). Theophylline-8-butyric Acid Lactam Product Sheet. Retrieved from Merckmillipore.com. Link
-
Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates. Methods in Enzymology, 70, 85-104.[1] Link
- Soldin, S. J., & Hill, J. G. (1984). Therapeutic Drug Monitoring. Clinical Biochemistry, 17(2), 123. (Discussion on specificity requirements for Theophylline assays).
Sources
An In-Depth Technical Guide to the Binding Affinity of Theophylline-8-Butyric Acid to Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Theophylline Derivatives as Probes for Adenosine Receptor Research
Theophylline, a methylxanthine, has long been recognized for its therapeutic effects, primarily as a bronchodilator in respiratory diseases.[1] Its mechanism of action is multifaceted, but a significant component is its antagonism of adenosine receptors.[2][3] Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[4] These receptors are distributed throughout the body and are involved in cardiovascular function, neurotransmission, and inflammation.[4][5]
The non-selective nature of theophylline's binding to adenosine receptors has spurred the development of numerous derivatives to probe the structure-activity relationships and to develop more selective ligands.[6][7] Theophylline-8-butyric acid is one such derivative, functionalized at the 8-position with a butyric acid moiety. This modification provides a reactive carboxyl group suitable for conjugation to other molecules, such as proteins for immunoassays or fluorescent probes for visualization studies, while potentially modulating the compound's affinity and selectivity for the different adenosine receptor subtypes.[8]
This technical guide provides a comprehensive overview of the current understanding of the interaction between theophylline-8-butyric acid and adenosine receptors. It will delve into the known binding characteristics of its parent compound, theophylline, discuss the anticipated impact of the 8-butyric acid substitution, and provide detailed protocols for experimentally determining its binding affinity.
Binding Affinity of Theophylline and the Influence of 8-Position Substitution
While direct, quantitative binding affinity data (Kᵢ or Kₐ values) for theophylline-8-butyric acid across the four adenosine receptor subtypes is not extensively documented in publicly available literature, we can infer its likely properties from its parent compound, theophylline, and established structure-activity relationships of 8-substituted xanthines.
Theophylline itself is a non-selective antagonist at adenosine receptors, exhibiting similar micromolar affinity for A1 and A2 receptors.[9] It is generally a weak antagonist at all human adenosine receptors, with some studies suggesting it is less effective against A3 receptors.[2]
Table 1: Binding Affinity of Theophylline for Adenosine Receptors
| Receptor Subtype | Binding Affinity (Kᵢ) | Species | Reference |
| A1 | ~10-30 µM | Rat | [9] |
| A2A | ~10-50 µM | Rat | [9] |
| A2B | KB: ~7 µM | Human | |
| A3 | Weak antagonist/inactive | Rat/Mouse |
Note: Kᵢ values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
The substitution at the 8-position of the xanthine core is a critical determinant of both potency and selectivity for adenosine receptors.[6] Generally, bulky substituents at this position can enhance affinity, particularly for the A1 receptor.[8] However, the introduction of a polar carboxyl group, as in theophylline-8-butyric acid, can have varied effects. While it increases water solubility, it may also lead to a reduction in potency compared to more lipophilic substituents.[9]
Given these principles, it is hypothesized that theophylline-8-butyric acid likely retains the non-selective antagonist profile of theophylline but with a potentially altered affinity. The butyric acid chain may introduce steric hindrance or new interactions within the binding pocket that could subtly shift its preference for one receptor subtype over another. To definitively characterize the binding profile of theophylline-8-butyric acid, empirical determination of its binding affinity at each adenosine receptor subtype is essential.
Adenosine Receptor Signaling Pathways
Understanding the downstream signaling cascades of adenosine receptors is crucial for interpreting the functional consequences of ligand binding. Each receptor subtype primarily couples to specific G proteins, initiating distinct intracellular responses.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gᵢ/G₀). Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gₛ).[9] Agonist activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9]
The antagonism of these receptors by theophylline-8-butyric acid would be expected to block these respective signaling events.
Caption: Adenosine Receptor Signaling Pathways.
Experimental Protocols for Determining Binding Affinity
To elucidate the binding characteristics of theophylline-8-butyric acid, radioligand binding assays are the gold standard. These assays directly measure the interaction of a ligand with its receptor.
I. Preparation of Cell Membranes Expressing Adenosine Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific human adenosine receptor subtype (e.g., HEK-293 or CHO cells).
Materials:
-
Cell culture flasks with confluent cells expressing the target adenosine receptor.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.
-
Cell scraper.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Wash the confluent cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold homogenization buffer.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Store the membrane preparations in aliquots at -80°C until use.
Caption: Workflow for Cell Membrane Preparation.
II. Radioligand Competition Binding Assay
This assay determines the affinity of a non-radiolabeled compound (theophylline-8-butyric acid) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Prepared cell membranes expressing the target adenosine receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Radiolabeled ligand specific for the adenosine receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
Theophylline-8-butyric acid stock solution.
-
Non-specific binding inhibitor (e.g., a high concentration of a known non-radiolabeled antagonist).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kₐ value).
-
Increasing concentrations of theophylline-8-butyric acid (the competitor).
-
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist instead of the competitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of theophylline-8-butyric acid by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of theophylline-8-butyric acid that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
Conclusion and Future Directions
Theophylline-8-butyric acid represents a valuable chemical tool for the study of adenosine receptors, primarily due to its potential for conjugation to other molecules. While its precise binding affinity profile remains to be fully elucidated, the established methodologies outlined in this guide provide a clear path for its characterization. Based on the properties of its parent compound, theophylline, and the known structure-activity relationships of 8-substituted xanthines, it is likely to function as a non-selective adenosine receptor antagonist. Future research should focus on performing radioligand binding assays to quantitatively determine the Kᵢ values of theophylline-8-butyric acid for each of the four adenosine receptor subtypes. This will enable a more informed use of this compound in pharmacological research and drug development, ultimately contributing to a deeper understanding of the complex roles of adenosine signaling in health and disease.
References
- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41–63.
- Cook, C. E., Twine, M. E., Myers, M., Amerson, E., Kepler, J. A., & Taylor, G. F. (1976). Theophylline-8-butyric acid lactam. A derivative of theophylline for use in immunoassays. Research communications in chemical pathology and pharmacology, 13(3), 497–505.
- Ukena, D., Daly, J. W., Kirk, K. L., & Jacobson, K. A. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for A1- and A2-adenosine receptors. Life sciences, 38(9), 797–807.
- Santed, C., Fernandez-Fernandez, C., Garcia-Jimenez, M. S., Leon, R., Perez, C., Morales-Garcia, J. A., de la Torre, M. R., Diaz-Alonso, J., Perez-Castillo, A., & Martin, M. I. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Il Farmaco, 56(5-7), 427–434.
- Cortes, A., Gracia, A., Giraldo, J., Mallol, J., Lluis, C., Canela, E. I., & Franco, R. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654–658.
- Poulsen, S. A., & Quinn, R. J. (1998). Adenosine receptors: new opportunities for drug development. Bioorganic & medicinal chemistry, 6(6), 619–641.
- Mally, J., Connick, J. H., & Stone, T. W. (1990). Theophylline down-regulates adenosine receptor function. Brain Research, 509(1), 141–144.
- Abbracchio, M. P., & Williams, M. (1994). Regulation of adenosine receptor function by theophylline in rat aorta. Journal of cardiovascular pharmacology, 24(1), 143–149.
- Bly, P., & Salter, M. (1993). Effect of adenosine receptor ligands on cAMP content in human airways and peripheral lung. American journal of respiratory and critical care medicine, 148(2), 437–442.
- Mann, J. S., & Holgate, S. T. (1985). Specific antagonism of adenosine-induced bronchoconstriction in asthma by oral theophylline. British journal of clinical pharmacology, 20(4), 317–323.
- Spicuzza, L., Di Maria, G., Polosa, R. (2001). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE. Monaldi Archives for Chest Disease, 56(6), 529-535.
- Fishman, P., Bar-Yehuda, S., & Madi, L. (2022).
- Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34.
- Wu, N., Ko, M. C., & Chen, J. G. (2019). Signaling pathway analysis for Theophylline, an antagonist of adenosine A2a receptor for drug abuse.
- Shaw, L. M., Fields, L., & Mayock, D. (1982). Determinants of the plasma protein binding of theophylline in health. Clinical pharmacology and therapeutics, 32(4), 490–496.
- Milavetz, B. I., & Gascoyne, P. R. (1990). Enhancement by theophylline of the butyrate-mediated induction of choriogonadotropin alpha-subunit in HeLa cells. I. Lack of correlation with cAMP. Archives of biochemistry and biophysics, 280(1), 87–94.
- Antonioli, L., Fornai, M., Blandizzi, C., & Pacher, P. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in pharmacology, 10, 939.
- Finney, M. J., & Holgate, S. T. (2000). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British journal of pharmacology, 129(6), 1255–1262.
-
Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Theophylline-8-butyric acid. Retrieved February 27, 2026, from [Link]
- Barnes, P. J. (2010). Theophylline. Molecules, 15(3), 1426–1443.
- el-Ani, D., Jacobson, K. A., & Shainberg, A. (1996). Effects of theophylline and dibutyryl-cAMP on adenosine receptors and heart rate in cultured cardiocytes. Journal of basic and clinical physiology and pharmacology, 7(4), 347–362.
-
PrepChem. (n.d.). Synthesis of theophylline-8-butyric acid lactam. Retrieved February 27, 2026, from [Link]
- Yousaf, M., Zahoor, A. F., Faiz, S., Javed, S., & Irfan, M. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2445-2475.
- BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research, 8(2), 74-80.*
- Nakazawa, T., & Ito, K. (1987). Alterations in theophylline protein binding in acutely ill patients with COPD. Chest, 92(4), 654–658.
- Weiss, T., et al. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. Molecules, 28(22), 7622.
- Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1989). Clinical evaluation of theophylline binding to plasma protein in bronchial asthmatic patients. Therapeutic drug monitoring, 11(2), 141–146.
- Szot, P., Sanders, R. C., & Murray, T. F. (1987). Theophylline-induced upregulation of A1-adenosine receptors associated with reduced sensitivity to convulsants. Neuropharmacology, 26(8), 1173–1180.
- Koyasui, S., et al. (2000). Theophylline induces neutrophil apoptosis through adenosine A2A receptor antagonism. Journal of leukocyte biology, 67(4), 529–535.
- Kumar, R., & Kulkarni, S. K. (2007). Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia.
- Jacobson, K. A., et al. (1996). 8-substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor. Journal of medicinal chemistry, 39(8), 1584–1595.
- Murray, T. F., & Sylvester, J. B. (1989). Chronic theophylline treatment increases adenosine A1, but not A2, receptor binding in the rat brain: an autoradiographic study. Neuroscience letters, 106(1-2), 191–196.
-
Mayo Clinic. (n.d.). Theophylline (Oral Route). Retrieved February 27, 2026, from [Link]
- StatPearls. (2023). Theophylline.
- Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. ACS medicinal chemistry letters, 9(10), 968–970.
- MDPI. (2024).
- Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors. Pharmacology, 32(2), 61-74.*
-
Wikipedia. (n.d.). Adenosine A2A receptor. Retrieved February 27, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 8-SUBSTITUTED XANTHINES AS ANTAGONISTS AT A1- AND A2-ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of theophylline and dibutyryl-cAMP on adenosine receptors and heart rate in cultured cardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical evaluation of theophylline binding to plasma protein in bronchial asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Thermodynamic stability of Theophylline-8-butyric acid derivatives
[1]
Solid-State Characterization Protocols
To ensure drug product stability, you must map the polymorph landscape. Theophylline derivatives are prone to "disappearing polymorphs" where a metastable form converts to a stable form unpredictably.
Protocol A: Polymorph Screening via Slurry Conversion
Objective: Determine the thermodynamically stable crystal form at a specific temperature (
-
Preparation: Suspend excess Theophylline-8-butyric acid in three solvent systems:
-
System A: Water (High
, favors Acid/Hydrate). -
System B: Ethanol (Intermediate).
-
System C: Toluene or Dioxane (Low
, favors Anhydrate/Lactam).
-
-
Equilibration: Stir suspensions at 25°C and 50°C for 72 hours.
-
Filtration: Filter rapidly to avoid phase change during drying.
-
Analysis: Analyze wet cake via PXRD (Powder X-Ray Diffraction) immediately.
-
Insight: If the PXRD pattern shifts in Toluene but not Water, you have isolated a solvate or the lactam form.
-
Protocol B: Thermal Analysis (DSC/TGA)
Objective: Distinguish between desolvation, melting, and cyclization.
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Method:
-
Ramp 10°C/min from 30°C to 300°C.
-
Crucial Step: Use pinhole crimped pans to allow moisture escape, otherwise, the high pressure of trapped water will suppress dehydration endotherms.
-
| Signal Type | Observation | Interpretation |
| Endotherm (Broad) | 60°C - 110°C | Desolvation (Loss of lattice water). Confirm with TGA weight loss. |
| Endotherm (Sharp) | Melting Point ( | True melting of the crystalline lattice. |
| Exotherm | Post-Melt or Solid-State | DANGER: Cyclization to Lactam. If observed, the material is chemically unstable at this temp. |
Thermodynamic Solubility & pKa Determination
The solubility of 8-butyric derivatives is pH-dependent due to the carboxylic acid (
Experimental Workflow
-
Buffer Preparation: Prepare phosphate buffers at pH 1.2, 4.5, 6.8, and 7.4.
-
Saturation: Add excess solid to vials; shake at 37°C for 24 hours.
-
Filtration: 0.45 µm PTFE filter (avoid Nylon, which binds acidic drugs).
-
Quantification: HPLC-UV at 272 nm.
Data Analysis (Van't Hoff Plot):
To determine the Enthalpy of Solution (
-
Positive Slope: Exothermic dissolution (rare for organics).
-
Negative Slope: Endothermic dissolution (solubility increases with T).
-
Non-Linearity: Indicates a phase change (e.g., Hydrate
Anhydrate) occurring within the temperature range.
Stability-Indicating Analytical Method (HPLC)
You cannot rely on simple UV spectrophotometry because the Acid and Lactam have similar chromophores. You must separate them chromatographically.
Method Parameters:
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, increasing retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Rationale: The Acid is polar and will elute early (
min). The Lactam is non-polar (no charged COOH) and will elute late ( min).
References
-
Chemical Identity: Theophylline-8-butyric acid.[1][2][3][4][5] PubChem CID 95036. National Center for Biotechnology Information. Link
-
Lactam Structure: Theophylline-8-butyric acid lactam. CAS 95796-70-6.[1][2][3] ChemSigma Registry. Link
-
Synthesis & Reactivity: Cook, C.E., et al. "Theophylline derivatives: Synthesis and reactivity." Res. Commun. Chem. Pathol. Pharmacol.[6][7][8][9][10][11] 1976, 13, 497. (Cited in Merck Millipore Product Data).
-
General Theophylline Polymorphism: Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Molecular Pharmaceutics (ACS). Link
-
Dissolution & pH Dependence: Effect of pH on the in vitro dissolution and in vivo absorption of controlled-release theophylline. Journal of Pharmaceutical Sciences. Link
-
Thermal Analysis Protocols: Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. ResearchGate. Link
Sources
- 1. Doxofylline Impurity 3 (Theophylline Impurity 4) [1174289-18-9] | King-Pharm [king-pharm.com]
- 2. Chemsigma International Co., Ltd. [chemsigma.com]
- 3. [129627-11-8] | Chemsigma [chemsigma.com]
- 4. prepchem.com [prepchem.com]
- 5. m.molbase.com [m.molbase.com]
- 6. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. Theoretical study of the structural and thermodynamic properties of Theophylline alone and in boron nitride nanotube electromagnetic field [chemistryresearches.ir]
- 11. researchgate.net [researchgate.net]
History and development of 8-substituted theophylline derivatives
Topic: History and Development of 8-Substituted Theophylline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Theophylline (1,3-dimethylxanthine) has served as a cornerstone in respiratory pharmacology since its isolation in 1888. However, its narrow therapeutic index and "dirty" pharmacological profile—acting as both a non-selective adenosine receptor (AR) antagonist and a phosphodiesterase (PDE) inhibitor—necessitated structural evolution.
The development of 8-substituted theophylline derivatives represents a pivotal shift in medicinal chemistry. By modifying the C8 position, researchers successfully decoupled AR antagonism from PDE inhibition, creating a new class of potent, receptor-subtype-selective molecular probes and therapeutic candidates. This guide analyzes the synthetic evolution, Structure-Activity Relationships (SAR), and experimental protocols defining this chemical lineage.
The Pharmacophore: Rationale for Modification
Theophylline possesses a purine scaffold with methyl groups at N1 and N3, and an acidic proton at N7.
-
Limitations of Parent Compound:
-
Non-selectivity: Antagonizes A1, A2A, A2B, and A3 receptors indiscriminately (
in the M range). -
PDE Inhibition: Causes nausea, arrhythmias, and seizures via cAMP accumulation.
-
-
The C8 Breakthrough: Early SAR studies revealed that the C8 position is tolerant of bulky hydrophobic substituents. Unlike the N1/N3 positions, which dictate steric fit within the binding pocket, the C8 region extends into an accessory hydrophobic pocket (particularly in A1 and A2A receptors), allowing for significant modulation of affinity and selectivity.
Synthetic Evolution and Chemistry
The synthesis of 8-substituted derivatives typically bypasses direct electrophilic substitution, which is difficult on the electron-deficient xanthine ring. Instead, de novo ring closure (Traube Synthesis variation) or modification of 5,6-diamino-1,3-dimethyluracil is the standard.
Core Synthetic Pathways
The most robust method involves the condensation of 5,6-diamino-1,3-dimethyluracil with an aldehyde or carboxylic acid equivalent, followed by ring closure.
Figure 1: Divergent synthetic pathways for accessing 8-substituted theophylline derivatives. Path A (oxidative cyclization) is preferred for 8-aryl derivatives.
Structure-Activity Relationships (SAR)
The transition from theophylline to high-potency antagonists is defined by specific functional group modifications at C8.
Key SAR Rules
-
Aryl vs. Alkyl: 8-Aryl substituents (e.g., phenyl) significantly increase affinity for A1 and A2A receptors compared to 8-alkyl groups.
-
PDE Separation: 8-Phenyl substitution abolishes PDE inhibition.[1] This was the critical discovery in 8-Phenyltheophylline (8-PT) .
-
A1 Selectivity: 8-Cycloalkyl groups (e.g., cyclopentyl) favor A1 antagonism.
-
Peripheral Restriction: Sulfonation (e.g., 8-SPT ) creates a polar molecule that cannot cross the Blood-Brain Barrier (BBB), isolating peripheral receptor effects.
Comparative Data Table
| Compound | C8 Substituent | A1 Affinity ( | A2A Affinity ( | Selectivity (A1/A2A) | PDE Inhibition |
| Theophylline | -H | ~15,000 | ~15,000 | Non-selective | Yes (Potent) |
| 8-Phenyltheophylline (8-PT) | -Phenyl | 20 | 150 | ~7.5 | No |
| 8-Cyclopentyltheophylline | -Cyclopentyl | 15 | 1,200 | ~80 | No |
| 8-(p-Sulfophenyl)theophylline | -p-SO3H-Phenyl | 1,000 | >10,000 | Moderate | No |
| DPCPX (Reference)* | -Cyclopentyl | 0.46 | 340 | ~740 | No |
*Note: DPCPX is a 1,3-dipropyl analogue, included to demonstrate the additive effect of N1/N3 modification.
Detailed Experimental Protocols
Protocol A: Synthesis of 8-Phenyltheophylline (8-PT)
Rationale: This protocol utilizes the oxidative cyclization of a benzylidene intermediate, a robust method for generating 8-aryl xanthines.
Materials:
-
5,6-Diamino-1,3-dimethyluracil hydrate (10 mmol)
-
Benzaldehyde (11 mmol)
-
Ferric Chloride (
) or Thionyl Chloride ( ) -
Ethanol (solvent)[2]
Step-by-Step Methodology:
-
Schiff Base Formation:
-
Dissolve 1.70 g (10 mmol) of 5,6-diamino-1,3-dimethyluracil in 30 mL of hot ethanol.
-
Add 1.1 mL (11 mmol) of benzaldehyde dropwise.
-
Reflux the mixture for 2–4 hours. A precipitate (the imine/Schiff base) will form.
-
Cool to room temperature, filter the solid, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization:
-
Suspend the Schiff base intermediate in 50 mL of ethanol (or dioxane for higher solubility).
-
Add 1.2 equivalents of
(oxidizing agent) dissolved in a minimal amount of water. -
Reflux for 12–24 hours. The color typically shifts as the aromatic system fully conjugates.
-
Alternative: Cyclization can be achieved by heating the intermediate in thionyl chloride for 2 hours (requires careful ventilation).
-
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with 1N NaOH (if acid was used) or wash with water to remove iron salts.
-
Recrystallize from ethanol/water (80:20).
-
Validation:
-NMR should show the disappearance of the imine proton and the appearance of the aromatic phenyl signals (7.4–8.0 ppm).
-
Protocol B: Radioligand Binding Assay (A1 Receptor)
Rationale: To validate the affinity of the synthesized derivative.
System: Rat brain cortex membranes (rich in A1 receptors).
Radioligand: [
-
Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix 100
g membrane protein with 0.5 nM [ ]DPCPX. -
Add increasing concentrations (
to M) of the test compound (8-PT). -
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Logic & Signaling
The following diagram illustrates how 8-substituted derivatives differentially impact cellular signaling compared to the parent compound.
Figure 2: Mechanistic divergence. 8-substitution eliminates PDE inhibition, resulting in a "clean" pharmacological tool for studying adenosine receptor blockade.
Future Directions
Current research focuses on two main challenges:
-
Water Solubility: 8-Aryl derivatives are notoriously insoluble. Strategies include attaching polar "tails" (e.g., carboxylic acids or amines) to the phenyl ring (as seen in 8-SPT) or using phosphate prodrugs.
-
Dual Antagonists: Designing "Parkinson's specific" ligands that antagonize A2A (to facilitate movement) while modulating A1 to prevent dyskinesia.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor." Biochemical Pharmacology. Link
-
Bruns, R. F., et al. (1980). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences. Link
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link
-
Spealman, R. D. (1988).[1] "Psychomotor stimulant effects of methylxanthines in squirrel monkeys: relation to adenosine receptor antagonism." Psychopharmacology. Link
-
Linden, J. (1989). "Adenosine receptors: ligand-binding assays." Neuromethods. Link
Sources
Methodological & Application
Application Note: Covalent Conjugation of Theophylline-8-Butyric Acid to BSA and KLH Carrier Proteins
Mechanistic Rationale & Experimental Design
Hapten Selection and Epitope Presentation
Theophylline (1,3-dimethylxanthine) is a potent bronchodilator with a narrow therapeutic index, requiring rigorous therapeutic drug monitoring (TDM). Because small molecules (<1,000 Da) are non-immunogenic, theophylline must be covalently conjugated to a high-molecular-weight carrier protein to elicit an immune response.
The structural orientation of the conjugated hapten dictates antibody specificity. Caffeine (1,3,7-trimethylxanthine) differs from theophylline only by a single methyl group at the N-7 position. By utilizing Theophylline-8-butyric acid , the hapten is anchored to the carrier protein via the C-8 position. This specific linkage leaves the critical N-1, N-3, and N-7 regions spatially exposed, allowing the host immune system to generate antibodies that can accurately distinguish theophylline from caffeine, thereby minimizing cross-reactivity in clinical assays .
The Two-Step EDC/NHS Activation Strategy
Theophylline-8-butyric acid contains a terminal carboxylate, while carrier proteins (BSA, KLH) possess abundant primary amines (lysine residues). If the hapten, carrier, and a zero-length crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) were mixed simultaneously, the EDC would indiscriminately activate the carrier protein's own carboxyl groups, leading to massive protein-protein polymerization.
To prevent this, we employ a two-step activation strategy :
-
Activation: The hapten is reacted with EDC and N-hydroxysuccinimide (NHS) in an amine-free, carboxyl-free environment (pH 5.5–6.0). EDC forms an unstable O-acylisourea intermediate. NHS rapidly displaces this to form a semi-stable, amine-reactive NHS-ester.
-
Conjugation: The activated hapten is introduced to the carrier protein in a slightly alkaline buffer (pH 7.4–8.0). At this pH, the lysine
-amines are unprotonated and highly nucleophilic, rapidly attacking the NHS-ester to form a stable amide bond.
Self-Validating System Controls
To ensure the trustworthiness of the conjugation, this protocol integrates a Mock Conjugation Control . A parallel reaction containing the hapten and carrier protein—but lacking EDC/NHS—is run simultaneously. After purification, if the mock control shows no hapten presence (via UV-Vis spectroscopy), it validates that the hapten in the primary reaction is covalently bound and not merely hydrophobically adsorbed to the carrier protein .
Quantitative Parameters & Reagent Formulations
Table 1: Carrier Protein Comparison & Selection
| Carrier Protein | Molecular Weight (kDa) | Available Lysines | Primary Application |
| BSA (Bovine Serum Albumin) | ~66.4 | 30–35 | Assay coating antigen (ELISA, LFIA) |
| KLH (Keyhole Limpet Hemocyanin) | 4,500–8,000 | >300 | Immunogen for host antibody production |
Table 2: Optimized Reagent Quantities (10 mg Carrier Scale)
| Reagent | MW ( g/mol ) | Quantity | Molar Ratio (vs. BSA) | Function |
| Carrier Protein (BSA) | ~66,400 | 10.0 mg | 1 | Primary amine source |
| Theophylline-8-butyric acid | 266.25 | 2.0 mg | ~50x Excess | Target Hapten |
| EDC·HCl | 191.70 | 2.2 mg | ~75x Excess | Carboxyl Activator |
| NHS | 115.09 | 1.3 mg | ~75x Excess | Ester Stabilizer |
Visualized Workflows
Figure 1: Two-step EDC/NHS carbodiimide crosslinking mechanism for hapten-carrier conjugation.
Figure 2: Step-by-step experimental workflow for theophylline-8-butyric acid conjugation.
Step-by-Step Conjugation Protocol
Phase 1: Hapten Activation (NHS-Ester Formation)
-
Hapten Solubilization: Dissolve 2.0 mg of Theophylline-8-butyric acid in 100 µL of anhydrous Dimethylformamide (DMF) or DMSO.
-
Causality: The hapten has limited aqueous solubility; a small volume of organic solvent ensures complete dissolution without denaturing the downstream carrier protein.
-
-
Crosslinker Addition: Prepare fresh stock solutions of EDC·HCl (10 mg/mL) and NHS (10 mg/mL) in 0.1 M MES buffer (pH 6.0). Immediately add 220 µL of the EDC stock (2.2 mg) and 130 µL of the NHS stock (1.3 mg) to the hapten solution.
-
Incubation: Vortex gently and incubate the mixture at room temperature (RT) for 30 minutes in the dark.
-
Causality: This timeframe allows optimal conversion of the carboxylate to the NHS-ester while minimizing the risk of hydrolysis.
-
Phase 2: Carrier Protein Conjugation
-
Carrier Preparation: Dissolve 10.0 mg of BSA or KLH in 1.0 mL of Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4).
-
Note: KLH is a massive protein and may appear slightly cloudy; do not vortex vigorously to avoid shearing.
-
-
Mock Control Setup (Critical): In a separate tube, dissolve 10.0 mg of carrier protein in 1.0 mL of Conjugation Buffer. Add 2.0 mg of hapten dissolved in 100 µL DMF, but do not add EDC/NHS.
-
Conjugation Reaction: Dropwise, add the activated hapten solution (from Phase 1) to the primary carrier protein solution while stirring gently.
-
Incubation: Incubate both the primary reaction and the mock control at RT for 2 hours (or overnight at 4°C) with continuous end-over-end mixing.
Phase 3: Purification & Desalting
-
Column Equilibration: Equilibrate two Sephadex G-25 desalting columns (e.g., PD-10) with 25 mL of standard PBS (pH 7.4).
-
Sample Application: Apply the primary reaction mixture to one column and the mock control to the other. Allow the samples to enter the resin bed completely.
-
Elution: Elute with PBS according to the column manufacturer's instructions (typically collecting the 2.5–3.5 mL fraction).
-
Causality: Size-exclusion chromatography efficiently separates the large covalent conjugate (>66 kDa) from unreacted hapten (266 Da), urea byproducts, and excess crosslinkers.
-
Phase 4: Validation & Hapten Density Calculation
-
Spectrophotometric Analysis: Measure the UV absorbance of the purified conjugate, the mock control, and the unconjugated carrier protein at 280 nm (protein peak) and 274 nm (theophylline peak).
-
Validation Check: The mock control must exhibit an absorbance profile identical to the unconjugated carrier protein, confirming that free hapten was successfully removed and no non-specific binding occurred.
-
Density Calculation: Using the Beer-Lambert law and the respective molar extinction coefficients for theophylline and BSA, solve the linear equations to determine the hapten-to-protein ratio. A successful BSA conjugation typically yields a hapten density of 10–20 molecules of theophylline per molecule of BSA.
References
-
Effect of Heterologous Combination on Competitive Nephelometric Immunoassay. I. Site-Heterologous Combination for Theophylline Immunoassay. Chemical and Pharmaceutical Bulletin.[Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Applied Biochemistry and Biotechnology (NCBI PMC).[Link]
Developing ELISA assays using Theophylline-8-butyric acid antibodies
This Application Note is structured as a comprehensive technical guide for developing a high-sensitivity Competitive ELISA for Theophylline, utilizing Theophylline-8-butyric acid as the hapten.
Development of Competitive ELISA for Theophylline using 8-Substituted Haptens
Abstract & Clinical Significance
Theophylline (1,3-dimethylxanthine) remains a critical bronchodilator for asthma and COPD management. However, its narrow therapeutic index (10–20 µg/mL) and severe toxicity profile (>20 µg/mL) necessitate precise Therapeutic Drug Monitoring (TDM).[1]
Developing immunoassays for Theophylline presents a classic "small molecule" challenge: the drug is too small (~180 Da) to support a sandwich ELISA format. Furthermore, structural analogs like Caffeine (1,3,7-trimethylxanthine) and Theobromine (3,7-dimethylxanthine) are ubiquitous in patient serum, requiring antibodies with exquisite specificity.
This guide details the development of an Indirect Competitive ELISA using Theophylline-8-butyric acid . By functionalizing the 8-position, we expose the critical N-1 and N-3 methyl groups to the immune system, thereby generating antibodies that can distinguish Theophylline from its metabolic neighbors.
Immunogen Design & Bioconjugation
Small molecules (haptens) are non-immunogenic until coupled to a carrier protein. The choice of linker chemistry defines the specificity of the resulting antibody.
The Chemistry of Specificity
-
Hapten: Theophylline-8-butyric acid (8-CBT).
-
Rationale: Functionalizing the 8-carbon creates a "distal" linkage. This orients the molecule so the unique 1,3-dimethyl motif protrudes away from the carrier protein, becoming the dominant epitope.
-
Carrier Proteins:
-
KLH (Keyhole Limpet Hemocyanin): Used for immunization (High immunogenicity).
-
BSA (Bovine Serum Albumin): Used for assay coating (prevents anti-carrier antibody interference).
-
Protocol: EDC/NHS Conjugation (Hapten-to-Carrier)
Standard carbodiimide chemistry is used to activate the butyric acid carboxyl group.
Reagents:
-
Theophylline-8-butyric acid (dissolved in DMSO).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Carrier Protein (BSA or KLH) in Carbonate/Bicarbonate buffer, pH 9.6.
Workflow:
-
Activation: Mix 8-CBT, EDC, and NHS in DMSO (Molar ratio 1:1.5:1.5). Incubate for 30 mins at RT in the dark. This creates the stable NHS-ester.
-
Conjugation: Add the activated hapten mixture dropwise to the Carrier Protein solution.
-
Target Molar Ratio: 50:1 (Hapten:Protein) for Immunogen; 10:1 for Coating Antigen.
-
-
Incubation: React for 2 hours at RT or Overnight at 4°C.
-
Purification: Dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove unreacted hapten.
Assay Architecture: Indirect Competitive ELISA
In this format, the plate is coated with the Hapten-BSA conjugate. Free Theophylline (sample) competes with the coated Theophylline for a limited amount of anti-Theophylline antibody.
-
Signal Relationship: Inversely proportional. High Theophylline in sample = Low Signal.
-
Key Advantage: Uses a single conjugate for coating; allows flexibility in choosing primary antibodies during development.
Workflow Visualization
Caption: Logical flow of Indirect Competitive ELISA. Signal is generated only when the primary antibody binds to the immobilized conjugate (Outcome B).
Detailed Experimental Protocol
A. Reagent Preparation
-
Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.
-
Blocking Buffer: PBS + 1% BSA + 0.05% Tween-20. Note: Avoid milk if using biotin-avidin systems due to endogenous biotin.
-
Wash Buffer: PBS + 0.05% Tween-20 (PBST).
-
Antibody Diluent: PBS + 0.1% BSA.
B. Assay Procedure
| Step | Action | Critical Parameter |
| 1. Coat | Add 100 µL Theophylline-BSA (0.5–2.0 µg/mL) to 96-well microplate. Incubate O/N at 4°C. | pH 9.6 is vital for hydrophobic binding to polystyrene. |
| 2. Wash | Aspirate and wash 3x with Wash Buffer.[2] | Ensure complete liquid removal to reduce CV%. |
| 3. Block | Add 200 µL Blocking Buffer.[3] Incubate 1-2 hours at RT. | Prevents non-specific binding (NSB). |
| 4. Compete | Add 50 µL Standard/Sample + 50 µL Anti-Theophylline Ab . Incubate 1 hour at RT (shaking recommended). | Premixing sample and Ab in a tube before adding to plate can improve equilibrium. |
| 5. Wash | Aspirate and wash 4x with Wash Buffer.[2][3] | Aggressive washing removes unbound Ab-Drug complexes. |
| 6. Detect | Add 100 µL Secondary Ab-HRP (e.g., Goat anti-Mouse). Incubate 45 mins at RT. | Titrate this carefully to avoid high background (B0 > 2.0 OD). |
| 7. Develop | Wash 5x. Add 100 µL TMB Substrate. Incubate 15-20 mins in dark. | Watch for blue color development.[4] |
| 8. Stop | Add 50 µL Stop Solution (1M H₂SO₄). Read at 450 nm.[4] | Yellow color is stable for ~1 hour. |
Validation & Performance Metrics
Cross-Reactivity (Specificity)
The most critical validation step for Theophylline assays is testing against methylxanthine analogs. Calculate % Cross-Reactivity (CR) = (IC50 Theophylline / IC50 Analog) × 100
| Analyte | Structure Difference | Acceptable CR% |
| Theophylline | Target | 100% |
| Caffeine | N-7 Methyl group present | < 1% |
| Theobromine | Missing N-1 Methyl | < 1% |
| 1,3-Dimethyluric acid | Major metabolite | < 5% |
Sensitivity Tuning
To adjust the assay sensitivity (IC50) to the therapeutic range (10-20 µg/mL):
-
Decrease Coating Concentration: Lowering the density of Theophylline-BSA on the plate forces the antibody to compete more aggressively for the free drug, improving sensitivity (shifting IC50 lower).
-
Pre-incubation: Incubating the Sample + Antibody for 30 mins before adding to the coated plate can enhance sensitivity.
References
-
Muller, C. et al. (1982). Comparison of Theophylline Assays. Clinical Chemistry.[2][4] (Classic foundation for methylxanthine immunoassay specificity).
-
Thermo Fisher Scientific. Theophylline Antibodies and Derivatives. (Commercial validation of 8-position haptens).
-
Creative Diagnostics. Indirect ELISA Protocol for Small Molecules. (Standard methodology for hapten inhibition).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, Theophylline.[5] (Structural reference).
Sources
HPLC separation methods for Theophylline-8-butyric acid detection
Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Detection and Purification of Theophylline-8-Butyric Acid
Executive Summary & Scientific Context
Theophylline-8-butyric acid (TBA) is a critical hapten derivative of the bronchodilator Theophylline (1,3-dimethylxanthine).[1] Unlike its parent compound, TBA possesses a butyric acid side chain at the C8 position, introducing a terminal carboxylic acid group. This structural modification serves a specific purpose: it provides a reactive handle (–COOH) for conjugation to carrier proteins (e.g., BSA, KLH) to generate immunogens for Theophylline antibody production.
Chromatographic Challenge: The separation of TBA presents a unique challenge compared to standard xanthines.[1] The molecule is amphoteric, possessing the ionizable imidazole ring of the xanthine core and an aliphatic carboxylic acid tail.
-
Theophylline (Parent): Weakly acidic (pKa ~8.8 at N7).[1]
-
Theophylline-8-butyric acid (Target): Contains an additional ionizable carboxyl group (pKa ~4.8).[1]
If the mobile phase pH is near 4.8, the analyte exists in a mixed ionization state, leading to peak splitting or severe tailing. To achieve robust separation, the method must suppress the ionization of the carboxylic acid (pH < 3.5) to increase retention on hydrophobic stationary phases (C18).[1]
Physicochemical Properties & Method Design
| Property | Value / Description | Impact on HPLC Method |
| Chemical Name | 8-(3-carboxypropyl)-1,3-dimethylxanthine | Target Analyte |
| Molecular Weight | 266.25 g/mol | Suitable for UV and LC-MS detection |
| UV Max | ~274 nm | Primary detection wavelength |
| Acidic pKa | ~4.5 - 4.8 (Carboxyl group) | Critical: Mobile phase must be pH ≤ 3.5 to keep COOH protonated (neutral) for C18 retention.[1] |
| Solubility | Soluble in DMSO, dilute base; limited in water | Sample diluent should match mobile phase or contain MeOH.[1] |
Experimental Protocols
Protocol A: Robust RP-HPLC for Purity Profiling (QC)
Recommended for synthetic reaction monitoring and purity assessment.[1]
Rationale: This method uses a phosphate buffer at pH 3.[1]0. At this pH, the butyric acid tail is fully protonated (
-
Instrumentation: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260/1290, Waters Alliance).
-
Stationary Phase: C18 End-capped column (e.g., Agilent Zorbax SB-C18 or Phenomenex Gemini NX).[1]
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[1]
-
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
-
Elution Mode: Isocratic or Gradient (depending on impurity profile).[1]
-
Isocratic Standard: 85% A / 15% B.[1]
-
-
Temperature: 30°C.
-
Detection: UV at 274 nm .[1]
-
Injection Volume: 10 µL.
Step-by-Step Procedure:
-
Buffer Prep: Dissolve 2.72 g KH₂PO₄ in 900 mL water. Adjust pH to 3.0 ± 0.1 using 85% H₃PO₄.[1] Dilute to 1 L. Filter through 0.45 µm nylon filter.
-
Equilibration: Flush column with 85:15 (Buffer:ACN) for 30 mins until baseline stabilizes.
-
Sample Prep: Dissolve TBA standard in 50:50 Methanol:Water. Sonicate for 5 mins. Dilute to 50 µg/mL with Mobile Phase.[1]
-
System Suitability: Inject standard 5 times.
Protocol B: LC-MS Compatible Method (Bioanalysis)
Recommended for pharmacokinetic studies or trace detection in biological fluids.[1]
Rationale: Phosphate buffers are non-volatile and damage MS sources.[1] Formic acid is used here to maintain the acidic pH required for retention while being MS-compatible.[1]
-
Stationary Phase: C18 column (e.g., Waters XBridge C18, 100 x 2.1 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: ESI-MS (Positive Mode).[1]
-
Target Ion: [M+H]+ = 267.1 m/z.[1]
-
Visualization of Method Logic
Diagram 1: The Separation Logic (pH Dependence)
This diagram illustrates why pH control is the single most critical factor in this protocol.
Caption: Mechanistic impact of mobile phase pH on the ionization state and chromatographic retention of Theophylline-8-butyric acid.
Diagram 2: Analytical Workflow
From synthesis to validated detection.
Caption: Standardized workflow for the preparation, separation, and detection of Theophylline-8-butyric acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interactions or partial ionization.[1] | Ensure pH is ≤ 3.[1]0. Add 5-10 mM Triethylamine (TEA) to buffer as a silanol blocker if using older column generations.[1] |
| Retention Time Drift | Mobile phase evaporation or pH shift.[1] | Cap solvent bottles tightly.[1] Verify pH of aqueous buffer daily.[1] |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase or a solvent weaker than the mobile phase (e.g., 10% MeOH). |
References
-
PubChem. Theophylline-8-butyric acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Agilent Technologies. High Throughput Separation of Xanthines by Rapid Resolution HPLC (Application Note). Available at: [Link][1]
-
Journal of Food and Drug Analysis. Determination of Xanthii constituents by high-performance liquid chromatography. (Discusses pH effects on acidic xanthine derivatives). Available at: [Link]
Sources
Application Note: Preparation of Theophylline-8-butyric Acid Stock Solutions in DMSO
Abstract & Scope
This technical guide details the standardized protocol for preparing high-integrity stock solutions of Theophylline-8-butyric acid (8-(3-Carboxypropyl)-1,3-dimethylxanthine) using Dimethyl Sulfoxide (DMSO) as the primary vehicle. While Theophylline derivatives are widely used as ligands for affinity chromatography and phosphodiesterase (PDE) inhibition studies, their variable solubility in aqueous media necessitates precise organic solvent formulation.
This protocol addresses the physicochemical challenges of the xanthine scaffold, ensuring solubility, sterility, and long-term stability. It is designed for researchers requiring strictly anhydrous stocks for ligand coupling reactions or cellular assays.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Before initiating the protocol, verify the compound identity and specifications.[1] Theophylline-8-butyric acid contains a carboxylic acid moiety attached to the xanthine core, which influences its solubility profile compared to the parent theophylline molecule.
| Property | Specification |
| Systematic Name | 8-(3-Carboxypropyl)-1,3-dimethylxanthine |
| Common Name | Theophylline-8-butyric acid |
| CAS Number | 5438-71-1 (Primary) / 4138-96-9 |
| Molecular Formula | C₁₁H₁₄N₄O₄ |
| Molecular Weight | 266.25 g/mol |
| Solubility (Water) | Low (< 1 mg/mL at pH 7 without heating) |
| Solubility (DMSO) | High (Up to ~100 mM) |
| Appearance | White to off-white crystalline powder |
Materials & Equipment
Reagents
-
Theophylline-8-butyric acid: High purity (>98% HPLC grade).
-
Dimethyl Sulfoxide (DMSO): Anhydrous, ≥99.9%, sterile-filtered.
-
Note: Use spectroscopy-grade or cell-culture grade DMSO to minimize background noise in downstream UV/Vis or cellular assays.
-
Equipment
-
Analytical Balance: Precision to 0.1 mg.
-
Vortex Mixer: Variable speed.
-
Ultrasonic Bath: For breaking up recalcitrant crystal lattices.
-
Syringe Filters: 0.22 µm pore size.[2]
-
Critical Requirement: Must be PTFE (Polytetrafluoroethylene) or Nylon .
-
Forbidden Materials: Do NOT use Cellulose Acetate (CA) or Polyethersulfone (PES) as DMSO degrades these membranes, leaching impurities into your stock.
-
-
Storage Vials: Amber glass vials (borosilicate) with Teflon-lined screw caps. Avoid standard polypropylene tubes for long-term storage of neat DMSO.
Preparation Protocol
Molarity Calculations
Always prepare stock solutions gravimetrically for maximum accuracy, as DMSO viscosity can affect volumetric pipetting. The table below outlines requirements for 1 mL of stock solution.
| Target Concentration | Mass of Compound (MW 266.25) | Volume of DMSO | Application Context |
| 10 mM | 2.66 mg | 1.0 mL | Cellular Assays (Low toxicity) |
| 50 mM | 13.31 mg | 1.0 mL | Standard Stock |
| 100 mM | 26.63 mg | 1.0 mL | High-Throughput Screening / Ligand Coupling |
Step-by-Step Methodology
Step 1: Weighing
-
Equilibrate the compound vial to room temperature to prevent condensation.
-
Weigh the calculated mass of Theophylline-8-butyric acid into a sterile amber glass vial.
-
Scientific Insight: Xanthine derivatives often exhibit static charge. Use an antistatic gun if available, or wait 10 seconds after placing the spatula before reading the balance.
Step 2: Solubilization
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial against a light source. If undissolved crystals remain, proceed to sonication.
-
Sonication (Optional): Sonicate in a water bath at room temperature (20–25°C) for 5-minute intervals.
-
Warning: Do not allow the water bath to heat above 40°C, as this may degrade the compound or cause DMSO expansion/leakage.
-
Step 3: Sterile Filtration
-
Draw the solution into a solvent-resistant syringe (polypropylene or glass).
-
Attach a 0.22 µm PTFE or Nylon filter .
-
Dispense the filtrate into a fresh, sterile amber glass storage vial.
-
Note: Discard the first 50 µL of filtrate to remove any potential extractables from the filter membrane.
-
Step 4: Aliquoting
-
To prevent repeated freeze-thaw cycles, divide the master stock into single-use aliquots (e.g., 50–100 µL).
-
DMSO is hygroscopic . Exposure to air allows water absorption, which decreases solubility and can cause the compound to precipitate ("crash out") upon freezing. Minimize headspace in vials.
Visual Workflow (Graphviz)
Figure 1: Logical workflow for the preparation of Theophylline-8-butyric acid stock solutions, including solubility troubleshooting loops.
Quality Control & Storage
Storage Conditions
-
Temperature: -20°C is optimal. -80°C is acceptable but unnecessary for this compound.
-
Light: Protect from light. Xanthine derivatives can undergo photo-oxidation over extended periods.
-
Shelf Life:
-
Solid state: >2 years.
-
DMSO Stock (-20°C): 3–6 months.
-
Self-Validation: If the frozen DMSO stock appears cloudy upon thawing, warm to 37°C. If cloudiness persists after warming, moisture ingress has likely occurred, and the stock should be discarded.
-
Application Context: Aqueous Dilution
When diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media), a "crash out" event is a primary risk.
-
Rule of Thumb: Keep the final DMSO concentration < 1% (v/v) for cellular assays to avoid solvent toxicity.
-
Mixing Protocol: Always add the DMSO stock dropwise to the agitated aqueous buffer. Never add buffer to the DMSO stock, as the local high concentration of water can trigger immediate precipitation.
Solubility Decision Tree (Graphviz)
Figure 2: Troubleshooting logic for aqueous dilution. Theophylline derivatives are weak acids; maintaining a neutral to slightly alkaline pH aids solubility.
References
-
National Center for Advancing Translational Sciences (NCATS). Theophylline-8-Butyric Acid Compound Summary. Inxight Drugs.[3][4] Retrieved October 26, 2023. [Link]
-
Cysewski, P., et al. (2021). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents.[5] International Journal of Molecular Sciences. [Link]
-
Cytiva Life Sciences. Membrane filtration: A guide to choosing membranes (Chemical Compatibility).[Link]
-
PubChem. Theophylline-8-butyric acid (Compound Summary). National Library of Medicine.[6] [Link]
-
GE Healthcare (Cytiva). Affinity Chromatography: Principles and Methods. (Referenced for ligand coupling applications).[7] [Link]
Sources
- 1. csstc.org [csstc.org]
- 2. Preparation and Characterization of Theophylline Controlled Release Matrix System Incorporating Poloxamer 407, Stearyl Alcohol, and Hydroxypropyl Methylcellulose: A Novel Formulation and Development Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Note: Synthesis Routes and Hapten Conjugation of Theophylline-8-Butyric Acid
Introduction & Mechanistic Rationale
Theophylline (1,3-dimethylxanthine) is a potent bronchodilator utilized in the management of respiratory diseases such as asthma and COPD. Due to its narrow therapeutic index, rigorous therapeutic drug monitoring (TDM) is clinically mandated. To develop highly sensitive immunoassays (e.g., ELISA, FIIA) for TDM, theophylline must be covalently conjugated to carrier proteins (like Bovine Serum Albumin) to elicit an immune response, as the molecule itself is too small to be immunogenic[1].
Theophylline-8-butyric acid (8-(3-carboxypropyl)theophylline) serves as the premier hapten for this purpose. The 8-position butyric acid extension provides an optimal spacer arm that minimizes steric hindrance, ensuring that the generated antibodies accurately recognize the core xanthine pharmacophore[2].
The synthesis of this compound relies on a highly efficient, two-step Traube Purine Synthesis starting from 5,6-diamino-1,3-dimethyluracil, followed by an optional but highly recommended lactamization step to pre-activate the hapten for protein conjugation[2][3].
Causality in Chemical Design
-
Regioselective Amidation: In the first step, 5,6-diamino-1,3-dimethyluracil is reacted with glutaric anhydride. The 5-amino group is significantly more nucleophilic than the 6-amino group (which is electronically deactivated by the adjacent carbonyls of the uracil ring). This electronic disparity ensures a regioselective ring-opening of the anhydride, forming a monoamide intermediate without requiring complex protecting group chemistry[2].
-
Base-Catalyzed Cyclization: The addition of strong base (2 N NaOH) and heat drives the cyclization. The base deprotonates the amide nitrogen, increasing its nucleophilicity, and forces an intramolecular attack on the neighboring carbonyl. Subsequent dehydration locks the molecule into the thermodynamically stable, aromatic imidazole ring, completing the xanthine core[2].
-
Lactam Activation: Converting the carboxylic acid tail into a cyclic lactam using acetic anhydride creates an unusually reactive, self-contained activated ester/amide equivalent. This eliminates the need for unstable carbodiimide intermediates (like EDC/NHS) during downstream protein conjugation, drastically improving coupling efficiency to primary amines on carrier proteins[3][4].
Experimental Protocols
Protocol A: Synthesis of the Amide Intermediate
Self-Validating Check: The reaction transitions from a red suspension to a yellow solution, indicating successful anhydride ring-opening.
-
Preparation: In a clean, dry round-bottom flask, suspend 500 mg (2.94 mmol) of 5,6-diamino-1,3-dimethyluracil in 10 mL of anhydrous N,N-dimethylformamide (DMF)[1][2].
-
Addition: Add 500 mg (4.38 mmol, ~1.5 eq) of glutaric anhydride to the suspension[2].
-
Reaction: Stir the reaction mixture continuously at room temperature for 17 hours[1][2]. (Note: Room temperature prevents premature, uncontrolled thermal degradation or side reactions before complete amidation).
-
Isolation: Concentrate the resulting yellow solution to dryness using a high-vacuum oil pump to yield the intermediate as a yellow solid (approx. 942 mg)[1][2].
-
Validation: Perform Thin Layer Chromatography (TLC) using a solvent system of absolute ethanol : strong ammonia water : CH₂Cl₂ : 1,4-dioxane (8:1:10:1, v/v). The target intermediate should present an
value of approximately 0.2[1].
Protocol B: Base-Catalyzed Cyclization to Theophylline-8-Butyric Acid
Self-Validating Check: The product precipitates as a crystalline solid upon acidification, acting as an innate purification step.
-
Solubilization: Suspend the yellow solid intermediate obtained from Protocol A in 15 mL of 2 N NaOH[2].
-
Cyclization: Heat the mixture to 75°C and maintain this temperature with continuous stirring for 1.5 hours to drive the Traube cyclization[2].
-
Cooling: Remove from heat and allow the yellow solution to cool to room temperature.
-
Purification & Recovery: Dilute the aqueous layer and pass it through a Dowex 2 anion exchange resin bed (formate form). Wash the bed extensively with water, followed by 0.1 M formic acid[3].
-
Elution: Elute the target product using 0.2 M formic acid in a 1:1 mixture of water and acetone[3].
-
Crystallization: Pool the product-containing eluates and evaporate under reduced pressure to form a crystalline slurry. Collect the crystals, wash with cold water, and recrystallize from hot isopropanol to yield pure theophylline-8-butyric acid[3].
Protocol C: Synthesis of Theophylline-8-Butyric Acid Lactam (Pre-activation)
Self-Validating Check: The lactam product spontaneously crystallizes from the acetic anhydride matrix upon cooling.
-
Dissolution: Dissolve 24 g of the synthesized theophylline-8-butyric acid in 500 mL of acetic anhydride with gentle heating[3].
-
Reflux: Gently reflux the mixture for 30 minutes. The acetic anhydride acts as both the solvent and the dehydrating agent to form the cyclic lactam[3].
-
Hot Filtration: Filter the mixture hot through a preheated funnel to remove any insoluble particulate material[3].
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature. The lactam product will crystallize upon cooling[3].
-
Washing & Drying: Collect the crystals via vacuum filtration. Wash the filter cake sequentially with diethyl ether and hexane, then dry in a vacuum oven at 50°C to yield approximately 20 g of theophylline-8-butyric acid lactam[3].
Quantitative Data Summary
The following table summarizes the stoichiometric conditions, physical parameters, and expected yields for the three-step synthesis workflow.
| Reaction Step | Reactants | Solvent / Reagent | Temp / Time | Expected Yield | Appearance / TLC Data |
| 1. Amidation | 5,6-diamino-1,3-dimethyluracil (1 eq)Glutaric anhydride (1.5 eq) | Anhydrous DMF | Room Temp / 17 h | ~90-95% | Yellow solid |
| 2. Cyclization | Amide Intermediate (1 eq) | 2 N NaOH | 75°C / 1.5 h | ~70-80% | White crystalline solid |
| 3. Lactamization | Theophylline-8-butyric acid (1 eq) | Acetic Anhydride | Reflux / 30 min | ~83% | White crystals |
Workflows and Application Pathways
Chemical synthesis workflow of Theophylline-8-butyric acid and its activated lactam.
Hapten conjugation pathway for theophylline immunoassay development.
References
-
Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. NIH PubMed Central (PMC). URL: [Link]
-
Preparation method for artificial antigen of theophylline. Patsnap (CN103360488B). URL: [Link]
- Divalent hapten derivatives, process for preparing and use of them.Google Patents (CA1272193A).
-
Enzyme-Linked Flow-Injection Immunoassay Using Immobilized Secondary Antibodies. SciSpace. URL:[Link]
Sources
- 1. Preparation method for artificial antigen of theophylline - Eureka | Patsnap [eureka.patsnap.com]
- 2. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1272193A - Divalent hapten derivatives, process for preparing and use of them - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Application Note: Quantitative Analysis of Theophylline-8-Butyric Acid using UV-Vis Spectrophotometry
Abstract & Introduction
Theophylline-8-butyric acid is a derivative of theophylline, a methylxanthine compound widely used in the management of respiratory diseases.[1] Accurate quantification of this and related compounds is critical in various stages of drug development, from formulation studies to quality control. This application note details a robust, validated UV-Vis spectrophotometric method for the quantitative determination of Theophylline-8-butyric acid.
UV-Visible spectrophotometry is a cornerstone analytical technique in the pharmaceutical industry due to its simplicity, speed, and cost-effectiveness.[2] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a chromophoric molecule and its concentration in a solution. The protocol herein has been structured to ensure scientific integrity and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[3][4][5]
Physicochemical Properties of Theophylline-8-Butyric Acid:
-
Molecular Weight: 266.25 g/mol [6]
-
Structure: A derivative of 1,3-dimethylxanthine with a butyric acid substituent at the 8-position.[6]
Principle of the Method
The quantitative analysis of Theophylline-8-butyric acid is achieved by measuring its absorbance in the ultraviolet (UV) region. The purine ring system, the principal chromophore in the molecule, exhibits strong absorbance of UV light. For maximum sensitivity and to minimize potential interference, all absorbance measurements are performed at the wavelength of maximum absorption (λmax). The concentration of an unknown sample is then determined by interpolating its absorbance value against a calibration curve constructed from certified reference standards.
Instrumentation, Materials, and Reagents
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer with a spectral bandwidth of 2 nm or less, capable of scanning in the 200-400 nm range.
-
Analytical Balance: Readable to 0.01 mg.
-
Matched Quartz Cuvettes: 1 cm path length.
-
Class A Volumetric Glassware: Volumetric flasks and pipettes.
-
pH Meter: For solvent preparation.
Chemicals and Reagents
-
Theophylline-8-Butyric Acid Reference Standard: Purity ≥ 98%.
-
Sodium Hydroxide (NaOH): ACS grade or higher.
-
Purified Water: Deionized or distilled water.
Experimental Protocols
Preparation of 0.1 N NaOH Solvent
The use of a slightly basic solvent like 0.1 N NaOH is a strategic choice. It ensures the complete solubilization of Theophylline-8-butyric acid by deprotonating the carboxylic acid moiety and enhances the stability of the chromophore, leading to reproducible absorbance readings.[8]
-
Accurately weigh 4.0 g of NaOH pellets.
-
Carefully dissolve the NaOH in approximately 500 mL of purified water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 1000 mL mark with purified water and mix thoroughly.
Preparation of Standard Solutions
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Theophylline-8-butyric acid reference standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N NaOH, sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with 0.1 N NaOH and mix well.
-
-
Working Standard for λmax Determination (10 µg/mL):
-
Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with 0.1 N NaOH and mix.
-
Determination of Wavelength of Maximum Absorbance (λmax)
The accuracy of a spectrophotometric assay is critically dependent on operating at the λmax, where the absorbance is highest and the spectral response is relatively flat, minimizing errors from minor wavelength calibration drifts. While the parent compound theophylline has a λmax around 271-274 nm, this must be empirically confirmed for the derivative.[9][10][11]
-
Fill one cuvette with 0.1 N NaOH to serve as the blank.
-
Fill a second cuvette with the 10 µg/mL working standard solution.
-
Place the cuvettes in the spectrophotometer.
-
Perform a spectral scan from 400 nm down to 200 nm.
-
The wavelength corresponding to the highest absorbance peak is the λmax. Record this value for all subsequent measurements.
Construction of the Calibration Curve
A calibration curve is essential to verify the linear relationship between absorbance and concentration over the desired analytical range, a fundamental requirement of the Beer-Lambert law.
-
Prepare a series of calibration standards by diluting the Primary Stock Solution (100 µg/mL) with 0.1 N NaOH as detailed in the table below.
-
Measure the absorbance of each standard at the predetermined λmax against the 0.1 N NaOH blank.
-
Plot a graph of absorbance (Y-axis) versus concentration in µg/mL (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for the method to be considered linear.[3][12]
| Flask No. | Volume of Stock (100 µg/mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | 0.5 mL | 50 | 1.0 |
| 2 | 1.0 mL | 50 | 2.0 |
| 3 | 2.0 mL | 50 | 4.0 |
| 4 | 3.0 mL | 50 | 6.0 |
| 5 | 4.0 mL | 50 | 8.0 |
| 6 | 5.0 mL | 50 | 10.0 |
Analysis of an Unknown Sample
-
Prepare a solution of the unknown sample using 0.1 N NaOH as the diluent.
-
Perform an initial dilution estimated to bring the concentration into the linear range of the calibration curve (e.g., 1-10 µg/mL).
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration using the regression equation: Concentration (µg/mL) = (Absorbance - y-intercept) / slope
-
Multiply the result by the dilution factor to obtain the concentration in the original sample.
Method Validation Protocol (ICH Guidelines)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[4][5] The following parameters must be assessed.
Linearity
-
Procedure: As described in section 4.4.
-
Acceptance Criterion: Coefficient of determination (R²) ≥ 0.999.[12]
Accuracy
-
Procedure: Accuracy is determined by recovery studies. A sample of known concentration is spiked with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).[3] Each level is prepared in triplicate.
-
Calculation: % Recovery = (Actual Concentration / Theoretical Concentration) x 100
-
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.[13]
Precision
Precision demonstrates the closeness of agreement between a series of measurements from the same homogeneous sample.[12]
-
Procedure (Repeatability - Intra-day): Prepare and analyze six independent samples of the same concentration on the same day, under the same conditions.
-
Procedure (Intermediate Precision - Inter-day): Repeat the analysis on a different day with a different analyst.
-
Calculation: Calculate the Relative Standard Deviation (%RSD) for the set of measurements.
-
Acceptance Criterion: The %RSD should not be more than 2.0%.[3][13]
Limits of Detection (LOD) and Quantitation (LOQ)
-
Procedure: LOD and LOQ are calculated from the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.
-
Calculations: [12]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criterion: These values establish the lower limits of the method's performance.
Specificity
-
Procedure: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients, impurities). A placebo formulation (containing all excipients except Theophylline-8-butyric acid) should be prepared and its UV spectrum recorded.
-
Acceptance Criterion: The placebo spectrum should show no significant absorbance at the analytical λmax, confirming no interference with the analyte's quantification.
Data Presentation & Visualization
Summary of Validation Parameters
| Parameter | Specification | Typical Result |
| λmax | - | ~273 nm |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1.0 - 10.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Report Value | ~0.15 µg/mL |
| LOQ | Report Value | ~0.45 µg/mL |
Diagrams
Caption: Experimental workflow for UV-Vis analysis.
Caption: Logic of the method validation process.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.999) | - Pipetting/dilution errors.- Contaminated glassware.- Concentration range too high (detector saturation). | - Recalibrate pipettes and use Class A glassware.- Thoroughly clean all glassware.- Prepare a new set of standards in a narrower range. |
| High/Unstable Blank Reading | - Contaminated solvent.- Dirty or mismatched cuvettes. | - Prepare fresh solvent.- Clean cuvettes with appropriate solvent; check for scratches. |
| Low Accuracy/Recovery | - Incomplete dissolution of standard/sample.- Incorrect stock solution concentration.- Degradation of analyte. | - Use sonication to ensure complete dissolution.- Re-prepare stock solution with careful weighing.- Analyze samples promptly after preparation. |
| Poor Precision (%RSD > 2%) | - Inconsistent pipetting technique.- Instrument fluctuation.- Non-homogeneous sample. | - Ensure consistent and proper pipetting.- Allow instrument to warm up; check lamp status.- Ensure sample is fully dissolved and mixed before aliquoting. |
Conclusion
The UV-Vis spectrophotometric method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of Theophylline-8-butyric acid. The protocol is grounded in established scientific principles and includes a comprehensive validation framework based on ICH guidelines. When followed correctly, this method is highly suitable for routine quality control and research applications in the pharmaceutical industry.
References
-
Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024). International Journal of Pharmaceutical and Biological Archives. [Link]
-
Development and Validation of Spectrophotometric Method for the Estimation of Enoxaparin sodium in marketed formulation. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). AMSbiopharma. [Link]
-
UV-Vis Spectrum of Theophylline. (n.d.). SIELC Technologies. [Link]
-
Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC. (2012). National Center for Biotechnology Information. [Link]
-
UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Derivative Uv-Spectroscopic determination of theophylline, salbutamol sulfate and glycerylguaicolate in syrup mixture. (2018). ResearchGate. [Link]
-
A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic. (2023). Research Journal of Pharmacy and Technology. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
THEOPHYLLINE-8-BUTYRIC ACID. (n.d.). Inxight Drugs. [Link]
-
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025). PubMed. [Link]
-
Theophylline-8-butyric acid (C11H14N4O4). (n.d.). PubChemLite. [Link]
-
Theophylline. (n.d.). PubChem. [Link]
-
Theoretical and experimental study on theophylline release from stearic acid cylindrical delivery systems. (n.d.). ScienceDirect. [Link]
Sources
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. THEOPHYLLINE-8-BUTYRIC ACID [drugs.ncats.io]
- 7. PubChemLite - Theophylline-8-butyric acid (C11H14N4O4) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of Theophylline | SIELC Technologies [sielc.com]
- 10. Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.journals4promo.com [repository.journals4promo.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Theophylline-8-Butyric Acid Conjugate Purification
Topic: Removing Unreacted Theophylline-8-Butyric Acid (TBA) from Protein Conjugates Audience: Researchers, Scientists, and Drug Development Professionals Support Tier: Level 2 & 3 (Advanced Application Support)
Core Directive: The Purification Strategy
Application Scientist Note: Theophylline-8-butyric acid (TBA) is a xanthine derivative (MW ~266 Da). When conjugating it to carriers like BSA, KLH, or HRP via EDC/NHS chemistry, the primary challenge is not just size exclusion, but hydrophobic interaction . Theophylline is structurally similar to caffeine and can bind non-covalently to hydrophobic pockets on carrier proteins (especially BSA), creating a "sticky" background that dialysis alone often fails to remove.
This guide prioritizes Size Exclusion Chromatography (Desalting) for speed and Adsorptive Stripping for high-purity requirements.
Tier 1: Rapid Resolution (Standard Protocols)
Q: What is the most efficient method to remove free TBA after conjugation?
Recommendation: Use Gravity-flow Desalting Columns (Sephadex G-25 or equivalent) rather than dialysis.
Why?
-
Speed: Desalting takes ~15 minutes; dialysis takes 24+ hours. Long dialysis times increase the risk of protein instability or aggregation.
-
Efficiency: Desalting columns (e.g., PD-10, NAP-5) provide a sharp cutoff for molecules < 1 kDa (TBA is ~0.26 kDa), achieving >95% removal in a single pass.
Protocol: Desalting Workflow (PD-10 / Sephadex G-25)
Prerequisite: Equilibrate column with PBS (pH 7.4).
-
Preparation: Cut the column tip and allow storage buffer to drain.
-
Equilibration: Wash column with 25 mL of PBS. Discard flow-through.
-
Load: Apply exactly 2.5 mL of your reaction mixture to the center of the bed.
-
Note: If your sample volume is < 2.5 mL, add PBS to reach 2.5 mL total.
-
Critical: Let the sample enter the bed completely. Discard this flow-through (it contains void volume buffer, not protein).
-
-
Elute: Add 3.5 mL of PBS. Collect the eluate.
-
Result: This 3.5 mL fraction contains your purified TBA-Protein conjugate.
-
Waste: The unreacted TBA remains trapped in the column resin.
-
Q: I have a large volume (>20 mL). Can I use dialysis?
Recommendation: Yes, but you must mitigate hydrophobic re-binding.
Protocol Modification:
-
Use a membrane with a 10–14 kDa MWCO .
-
Buffer Volume: 1:200 sample-to-buffer ratio.
-
Temperature: 4°C with constant stirring.
-
Changes: Minimum 3 buffer changes (4 hours, 8 hours, and overnight).
-
The "Trick": Add 5% Ethanol or 5% DMSO to the first dialysis change. This organic co-solvent helps disrupt weak hydrophobic bonds between unreacted TBA and the carrier protein, flushing it out more effectively than PBS alone.
Tier 2: Advanced Troubleshooting (Complex Issues)
Q: I desalted my sample, but I still see high background in my competitive ELISA. Why?
Diagnosis: Non-Specific Hydrophobic Binding. Even after desalting, trace amounts of free TBA may remain non-covalently bound to the albumin (BSA) carrier's hydrophobic pockets. This "leaks" into your assay, competing with the sample and ruining sensitivity.
Solution: Charcoal Stripping (The "Gold Standard" for Small Molecules) Activated charcoal avidly adsorbs small hydrophobic molecules (like hormones and drugs) while excluding large proteins.
Protocol:
-
Prepare Dextran-Coated Charcoal (DCC) solution (0.5% Norit A charcoal / 0.05% Dextran T-70 in PBS).
-
Add DCC to your conjugate solution (10% v/v ratio).
-
Incubate for 30 minutes at 4°C with gentle rotation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the charcoal.
-
Filter supernatant through a 0.22 µm syringe filter .
-
Outcome: The charcoal strips the "sticky" free TBA, leaving the covalently bound TBA-Protein conjugate intact.
-
Q: My protein precipitated during the reaction or purification.
Cause Analysis:
-
Over-modification: modifying too many lysines shifts the isoelectric point (pI) of the protein, causing insolubility at neutral pH.
-
pH Shock: Theophylline-8-butyric acid is acidic. If added directly to the protein without pre-buffering, it can locally drop the pH below the protein's pI.
Fix:
-
Dissolve TBA in DMSO first, then dilute into PBS before adding to protein.
-
Ensure the reaction buffer is 0.1M Phosphate or HEPES (strong buffering capacity) , not just 10mM PBS.
Tier 3: Validation & Quality Control
Q: How do I calculate the Molar Incorporation Ratio (Hapten Density)?
The Challenge: TBA absorbs UV light at ~270–275 nm . Protein absorbs at 280 nm . They overlap heavily, making standard
Method: Difference Spectroscopy
-
Measure Conjugate: Read Absorbance at 275 nm (
) and 280 nm ( ). -
Correct for Protein: You need the extinction coefficients (
) for both the protein and TBA.- (Verify with free TBA standard).
- .
-
Calculation: Use the Beer-Lambert Law for a two-component mixture.
(Where is the ratio of pure protein).
Alternative (Simpler): Run a MALDI-TOF Mass Spec .
-
Mass of Conjugate - Mass of Native Protein = Total Mass of TBA added.
-
Total Mass of TBA / MW of TBA (266) = Molar Ratio.
Visualizations
Comparison of Purification Methods
| Feature | Dialysis | Desalting (SEC) | Ultrafiltration (Spin) | Charcoal Stripping |
| Time Required | 24–48 Hours | 15–20 Minutes | 30–60 Minutes | 45 Minutes |
| Volume Flexibility | High (>20 mL) | Low (<2.5 mL per column) | Medium (0.5–15 mL) | High |
| Removal Mechanism | Diffusion (Size) | Chromatography (Size) | Filtration (Size) | Adsorption (Hydrophobicity) |
| TBA Removal Efficiency | Moderate (Re-binding risk) | High (>95%) | Moderate (Clogging risk) | Very High (99%) |
| Best For... | Large Batches | Routine Conjugation | Concentrating Samples | Removing "Sticky" Background |
Workflow Diagrams
Figure 1: The Purification Decision Tree
Caption: Logic flow for selecting the optimal purification method based on sample volume and assay background requirements.
Figure 2: Desalting Column Mechanism
Caption: Separation of large protein conjugates (Void Volume) from small unreacted TBA (Included Volume).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Zero-Length Crosslinkers and EDC/NHS chemistry).
-
Thermo Fisher Scientific. Pierce™ PD-10 Desalting Columns Protocol. (Standard industry protocol for G-25 Sephadex desalting).
-
Kahn, D., Andrieu, J. M., & Dray, F. (1974).[1] Evaluation of some binding parameters of hapten-antibody complexes using dextran-coated charcoal. Immunochemistry, 11(7), 327-332.[1] (Foundational method for charcoal stripping of haptens).
-
Sielc Technologies.UV-Vis Spectrum of Theophylline.
at ~272 nm). -
G-Biosciences. Coupling to Carrier Proteins: An Overview. (General guide on EDC conjugation and purification).
Sources
Addressing background noise in Theophylline-8-butyric acid immunoassays
Technical Support Center: Theophylline-8-Butyric Acid Immunoassay Optimization
Status: Online Operator: Senior Application Scientist (Immunochemistry Division) Ticket ID: T8BA-NOISE-001
Welcome to the Technical Support Portal
You are likely experiencing high background noise or poor displacement in your competitive ELISA for Theophylline. This is a classic challenge when using Theophylline-8-butyric acid (T8BA) as a hapten.
Because Theophylline is a small molecule (MW ~180 Da), it must be conjugated to a carrier (like KLH or BSA) to be immunogenic. T8BA provides a convenient carboxylic acid handle at the 8-position for this conjugation. However, the immune system frequently generates antibodies that recognize the linker (butyric acid) rather than the drug itself. This "Bridge Recognition" is the primary source of background noise in homologous assays.
This guide provides the architectural solutions to resolve this, moving beyond basic washing steps into hapten design and heterologous assay formats.
Module 1: The "Bridge Recognition" Trap (Root Cause Analysis)
If your assay signal remains high even when you add free Theophylline competitor, your antibody is likely binding to the linker on the coating antigen, not the Theophylline core. Free Theophylline cannot compete for the linker-binding pocket, resulting in high background (low inhibition).
The Solution: Site Heterology To force the antibody to recognize the Theophylline core, you must use a different attachment site or linker chemistry for your plate coating/tracer than you used for immunization.
-
Immunogen: Theophylline-8 -butyric acid (conjugated to KLH).
-
Recommended Competitor/Coating: Theophylline-7 -acetic acid (conjugated to BSA/HRP).
By switching the attachment site from Carbon-8 to Nitrogen-7, you eliminate the "bridge" epitope, leaving only the Theophylline core as the common recognition element.
Visualizing the Heterologous Strategy
Figure 1: The principle of Site Heterology. Using a C7-linker for the tracer prevents the antibody from binding to the C8-linker used during immunization, significantly reducing background noise.
Module 2: Specificity & Cross-Reactivity
Methylxanthines are structurally similar. If your background is low but your "positive" samples are reading falsely high, you are likely detecting Caffeine or its metabolites (Paraxanthine).
Critical Cross-Reactants to Screen:
-
Caffeine: (1,3,7-trimethylxanthine) - Common in patient serum.
-
Theobromine: (3,7-dimethylxanthine) - Found in chocolate/cocoa.
-
Paraxanthine: (1,7-dimethylxanthine) - Major metabolite of caffeine.
Experimental Protocol: Determining Cross-Reactivity (IC50) Do not rely on single-point checks. You must calculate the % Cross-Reactivity (%CR) using the IC50 (concentration displacing 50% of binding).
-
Prepare Standards: Serial dilutions of Theophylline (0.1 to 100 µg/mL).
-
Prepare Interferents: Serial dilutions of Caffeine and Theobromine (up to 1000 µg/mL).
-
Run Competitive ELISA: Plot B/B0 vs. Log Concentration.
-
Calculate:
Target Performance Metrics:
| Analyte | Acceptable % CR | High Quality % CR |
| Caffeine | < 1.0% | < 0.2% |
| Theobromine | < 2.0% | < 0.5% |
| 1,3-Dimethyluric Acid | < 1.0% | < 0.1% |
Module 3: Assay Optimization Protocols
If you have addressed the hapten chemistry and are still seeing noise, optimize the physicochemical environment.
Blocking Buffer Selection
Small molecules are prone to "sticky" non-specific binding. BSA is standard, but Casein often performs better for hapten assays because its smaller peptides fill the gaps between the coating antigen molecules more effectively than large albumin globules.
-
Recommendation: 1% Casein in PBS (pH 7.4) + 0.05% Tween-20.
Washing Stringency
For hydrophobic drugs like Theophylline, increasing salt or detergent can reduce background.
-
Standard Wash: PBS + 0.05% Tween-20.
-
High Stringency Wash: PBS + 0.1% Tween-20 + 0.3M NaCl .
-
Note: The extra salt disrupts weak ionic interactions typical of non-specific binding.
-
Sample Matrix Interference (Serum)
Serum proteins (Albumin) bind Theophylline, masking it from the antibody.
-
Action: Include 8-anilino-1-naphthalenesulfonic acid (ANS) in your assay buffer. ANS acts as a displacing agent, stripping Theophylline off serum proteins so it is free to bind your antibody.
Module 4: Troubleshooting FAQ
Q: My standard curve is flat. I see signal, but adding free Theophylline doesn't lower it. A: This is the "Bridge Recognition" definition. Your antibody loves the T8BA linker more than the free drug.
-
Immediate Fix: Try a "Site Heterologous" approach. If you coated with T8BA-BSA, try coating with Theophylline-7-acetic acid-BSA .
-
Alternative: If you cannot change the coating, try a "Linker Heterologous" approach: use a spacer of a different length (e.g., C6 vs C4 chain) at the same position, though this is less effective than site switching.
Q: I have high background in my "Zero Standard" (B0) wells. A: This indicates non-specific binding of your secondary antibody or the enzyme conjugate to the plate.
-
Test: Run a well with no primary antibody . If you still get a signal, your secondary antibody is sticking to the plate. Increase blocking time (2 hours RT) or switch to a polymer-based blocker.
Q: My samples read higher than my highest standard. A: This is likely a matrix effect or caffeine interference.
-
Check: Did you use ANS in the buffer? If not, serum proteins are interfering.
-
Check: Does the patient consume high levels of caffeine? Run the Cross-Reactivity protocol in Module 2.
Troubleshooting Logic Flow
Figure 2: Decision tree for isolating the source of noise in Theophylline immunoassays.
References
-
Fligner, C. L., & Opheim, K. E. (1988). Caffeine and its dimethylxanthine metabolites in two cases of caffeine overdose: a cause of falsely elevated theophylline concentrations in serum.[1] Journal of Analytical Toxicology. Link
-
Plebani, M., & Burlina, A. (1985). Determination of serum theophylline by apoenzyme reactivation immunoassay system.[2] Therapeutic Drug Monitoring. Link
-
Pinilla-Gil, E., et al. (1990). Competitive heterogeneous enzyme immunoassay for theophylline by flow-injection analysis. Clinical Chemistry. Link
-
Self, C. H., et al. (1994). Theoretical models for predicting the effect of bridging group recognition and conjugate substitution on hapten enzyme immunoassay. Journal of Immunological Methods. Link
-
Fleetham, J. A., et al. (1978). Theophylline-7-acetic acid: lack of absorption and therapeutic effectiveness. Canadian Medical Association Journal. Link(Cited for chemical structure verification of the 7-position derivative).
Sources
- 1. Caffeine and its dimethylxanthine metabolites in two cases of caffeine overdose: a cause of falsely elevated theophylline concentrations in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Theophylline-8-Butyric Acid (TBA) Peak Tailing
[1]
Status: Operational
Ticket Focus: Resolving Peak Asymmetry (
Core Analysis: The "Double Trouble" Chemistry
Theophylline-8-butyric acid (TBA) presents a unique chromatographic challenge because it combines two distinct functional groups that contribute to peak tailing through different mechanisms. Understanding this "Double Trouble" is the first step to resolution.
-
The Xanthine Core (Adsorptive Tailing): Like its parent molecule Theophylline, TBA contains nitrogen atoms in the imidazole and pyrimidine rings.[1] While weakly basic (pKa ~0.7), these nitrogens can participate in strong hydrogen bonding with free silanol groups (Si-OH) on the silica support, especially if the column shielding is poor.
-
The Butyric Acid Tail (Chemical Tailing): The alkyl side chain terminates in a carboxylic acid (pKa ~4.8).[1] If your mobile phase pH is near this pKa value, the molecule splits between ionized (COO⁻) and non-ionized (COOH) states as it travels down the column. This "mixed-mode" migration results in severe peak broadening and tailing.[1]
Diagnostic Workflow
Before altering your method, use this logic tree to identify the specific root cause of your tailing.
Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry in carboxylated xanthines.
Troubleshooting Guides (Q&A)
Issue 1: The pH / Ionization Trap
Q: I am using a standard pH 4.5 acetate buffer. Why is my peak splitting or tailing?
A: You are operating directly in the "Danger Zone" of the butyric acid pKa (~4.8). At pH 4.5, approximately 50% of your TBA molecules are protonated (neutral) and 50% are deprotonated (anionic).[1] The neutral form interacts strongly with the C18 stationary phase, while the anionic form elutes faster. This constant equilibration during the run causes the peak to smear.
The Fix: You must drive the equilibrium to a single state.
-
Option A (Recommended): Suppression. Lower the pH to 2.5 – 3.0 using Phosphate buffer.[1] This keeps the carboxyl group protonated (neutral) and suppresses silanol ionization on the column.
-
Option B: Ionization. Raise the pH to 7.0 .[1] This ensures 100% ionization of the carboxyl group.[1] Warning: High pH increases the risk of silanol interactions with the xanthine core unless a highly resistant column is used.
Issue 2: Silanol Interactions (Adsorptive Tailing)
Q: My pH is 3.0, but I still see a "shark fin" tail. What is happening?
A: This is likely "Xanthine Tailing" caused by the column substrate.[1] Even at pH 3.0, older or lower-quality silica (Type A) can have acidic silanol sites that hydrogen bond with the nitrogen atoms in the TBA ring.
The Fix:
-
Column Selection: Switch to a Type B (High Purity) Silica column that is "End-Capped."[1] End-capping chemically bonds small groups (like trimethylsilane) to the free silanols, effectively sealing the surface.
-
Mobile Phase Modifier: If you cannot change the column, add Triethylamine (TEA) at 5-10 mM to the mobile phase.[1] TEA acts as a "sacrificial base," binding to the silanols so your TBA doesn't.[1]
Issue 3: Buffer Molarity & Overload
Q: The peak looks good at low concentrations but tails heavily when I inject my standard stock. Is the column broken?
A: No, this is likely Mass Overload or Ionic Strength Mismatch .[1] TBA is a polar molecule.[1] If your sample solvent is stronger (e.g., 100% Methanol) than your mobile phase, or if your buffer concentration is too low (<10 mM), the local pH inside the column shifts as the sample plug travels, causing tailing.
The Fix:
The "Golden Standard" Protocol
If your current method is failing, switch to this robust, self-validating protocol designed specifically for carboxylated xanthines.[1]
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 5µm, 4.6 x 150mm (High Purity, End-Capped) | End-capping blocks silanol interactions with Xanthine N. |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic (pH 2.[1]8) | Low pH suppresses Butyric acid ionization (pKa ~4.[1]8) and silanols.[1][2][3][4] |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for xanthines.[1] |
| Isocratic Ratio | 85% A / 15% B (Adjust based on retention) | High aqueous content ensures retention of the polar acid.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID.[1][5] |
| Detection | UV @ 272 nm | Max absorption for Theophylline core.[1] |
| Temperature | 30°C - 35°C | Slight heat improves mass transfer and symmetry.[1] |
Step-by-Step Preparation[1][6]
-
Buffer Preparation: Dissolve 3.4g of
in 900mL HPLC-grade water. Adjust pH to 2.8 using Dilute Phosphoric Acid (85%).[1] Dilute to 1000mL.[1] Filter through 0.2µm membrane.[1] -
System Equilibration: Flush the column with 100% Mobile Phase B for 10 mins, then equilibrate with the working mobile phase (85:15) for at least 20 column volumes (approx 30-40 mins) to saturate the stationary phase.
-
Blank Injection: Inject mobile phase to ensure a flat baseline.[1]
-
System Suitability: Inject a standard. Calculate Tailing Factor (
).[1][2]-
Pass Criteria:
[1] -
Fail Criteria:
(Proceed to Diagnostic Workflow).
-
References
-
McCalley, D. V. (2023).[1] Understanding and Managing Peak Tailing in Reversed-Phase HPLC. Chemical Communications.[1][6] Link
-
Chromatography Online (LCGC). (2020).[1] Silica for HPLC Stationary Phases – A Five Minute Guide. Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95036, Theophylline-8-butyric acid. Link
-
Dolan, J. W. (2018).[1] Troubleshooting Peak Shape Problems in HPLC. LCGC North America.[1] Link
Sources
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. merckmillipore.com [merckmillipore.com]
Validation & Comparative
Comparative Guide: Cross-Reactivity of Theophylline-8-Butyric Acid Antibodies with Caffeine
Executive Summary & Clinical Context
Therapeutic Drug Monitoring (TDM) of theophylline is a critical procedure in clinical diagnostics due to the drug's narrow therapeutic index and severe toxicity profile. A primary analytical challenge in developing immunoassays for theophylline is its structural homology with dietary and therapeutic caffeine[1].
Because neonates are frequently administered caffeine (which can metabolize into theophylline) and adults consume high levels of dietary caffeine, immunoassay antibodies must possess exquisite specificity. This guide objectively compares the performance of antibodies raised against Theophylline-8-butyric acid versus alternative hapten designs, detailing the mechanistic causality behind their cross-reactivity profiles and providing a self-validating experimental protocol for verification.
Mechanistic Basis of Hapten Specificity
The structural difference between theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) is minimal: caffeine possesses a methyl group at the N-7 position, whereas theophylline has a simple proton.
When designing a hapten to generate anti-theophylline antibodies, the site of carrier protein attachment dictates the exposed epitopes:
-
7-Linked Haptens (e.g., Theophylline-7-propionic acid): Attaching the linker at the N-7 position masks this critical differentiating site from the host's immune system. Consequently, the resulting antibodies cannot distinguish between the H and CH3 groups at N-7, leading to massive cross-reactivity with caffeine[2].
-
8-Linked Haptens (e.g., Theophylline-8-butyric acid): By shifting the linkage to the C-8 position, the N-7 proton is fully exposed. The immune system generates an antibody binding pocket precisely tailored for the N-7 proton. The bulky N-7 methyl group of caffeine sterically clashes with this pocket, effectively preventing caffeine from binding[3].
Caption: Structural logic of hapten linkage determining antibody specificity against caffeine.
Comparative Performance Data
The table below synthesizes the cross-reactivity profiles of antibodies generated from the two primary hapten strategies. Data is normalized to theophylline binding (100%).
| Hapten Conjugate Strategy | Linkage Site | Exposed Epitopes | Cross-Reactivity: Theophylline | Cross-Reactivity: Caffeine |
| Theophylline-8-butyric acid | C-8 | N-1, N-3, N-7 | 100% | < 1.0% |
| Theophylline-7-propionic acid | N-7 | N-1, N-3, C-8 | 100% | > 80.0% |
Note: Antibodies raised against the 8-butyric acid derivative consistently demonstrate superior analytical specificity, making them the gold standard for clinical TDM and competitive fluoroimmunoassays[3].
Experimental Validation Protocol
To empirically validate the cross-reactivity of a Theophylline-8-butyric acid antibody, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) must be utilized.
Expertise Insight (Heterologous Coating): To prevent the antibody from recognizing the butyric acid linker itself (a phenomenon known as bridge-group recognition), a site-heterologous coating strategy must be employed[2]. If the antibody was raised against Theophylline-8-butyric acid-BSA, the microtiter plate should be coated with Theophylline-7-propionic acid-OVA. This forces the assay to measure pure affinity for the theophylline pharmacophore.
Step-by-Step Methodology
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of heterologous Theophylline-7-propionic acid-OVA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.
-
Competitive Incubation: In separate tubes, prepare serial dilutions of free Theophylline (standard) and free Caffeine (competitor) ranging from 0.1 ng/mL to 10,000 ng/mL. Add 50 µL of the standard/competitor and 50 µL of the Anti-Theophylline-8-butyric acid antibody (at an optimized dilution) to the wells. Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.
-
Detection & Quantification: Wash 5x with PBST. Add 100 µL/well of TMB substrate. Incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.
Caption: Step-by-step competitive ELISA workflow for determining cross-reactivity.
Data Interpretation & Self-Validating Systems
A robust protocol must be a self-validating system. Ensure the following checks are met during data interpretation:
-
Zero-Dose Control (B0): Always include wells with buffer and primary antibody (no competitor). This establishes the maximum assay signal. If B0 is low, the primary antibody has degraded, or the heterologous coating failed.
-
Non-Specific Binding (NSB): Include wells with buffer only (no primary antibody). This validates that the HRP-secondary antibody does not cross-react with the coating antigen.
-
Cross-Reactivity Calculation: Calculate the IC₅₀ (the concentration of analyte that inhibits 50% of maximum binding) for both compounds.
-
Formula:% Cross-Reactivity = (IC₅₀ Theophylline / IC₅₀ Caffeine) × 100
-
Expected Result: A high-quality Theophylline-8-butyric acid antibody will yield an IC₅₀ for caffeine that is orders of magnitude higher than that of theophylline, resulting in a cross-reactivity of <1.0%.
-
References
1. 2. 3.
Sources
- 1. Measurement of plasma caffeine concentrations by substrate labelled fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 3. Direct determination of theophylline in serum by fluoroimmunoassay using highly specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling of C8-Substituted Xanthines: 8-Chlorotheophylline vs. Theophylline-8-Butyric Acid
[1]
Executive Summary
This guide provides a technical comparison between two critical derivatives of theophylline (1,3-dimethylxanthine), differentiated by their substitution at the Carbon-8 (C8) position.[1] While 8-Chlorotheophylline (8-CT) represents a pharmacological optimization for therapeutic stability and adenosine receptor antagonism, Theophylline-8-butyric acid (T8BA) represents a bioanalytical optimization for immunogen conjugation.[1]
This analysis contrasts the pharmacological specificity of 8-CT (targeting Adenosine Receptors A1/A2A) against the immunological specificity enabled by T8BA (targeting anti-theophylline antibodies).
Part 1: Structural & Physicochemical Basis
The divergence in utility between these two compounds stems directly from the electronic and steric properties of the C8-substituent.
| Feature | 8-Chlorotheophylline (8-CT) | Theophylline-8-Butyric Acid (T8BA) |
| C8 Substituent | Chlorine atom (-Cl) | Butyric acid chain (-(CH₂)₃COOH) |
| Electronic Effect | Electron-withdrawing; increases acidity of N7-H. | Weakly inductive; adds terminal negative charge at physiological pH.[1] |
| Steric Profile | Minimal steric bulk; fits into receptor pockets. | High steric bulk; creates a "linker" arm. |
| Primary Application | Therapeutic: Component of Dimenhydrinate; Adenosine Antagonist.[2] | Diagnostic: Hapten for generating anti-theophylline antibodies (FPIA/EMIT). |
| Solubility | Low (often used as a salt). | Moderate (soluble in alkaline buffers). |
The C8 Divergence Pathway
The following diagram illustrates how the C8 modification dictates the functional pathway of the xanthine core.
Figure 1: Structural Activity Relationship (SAR) divergence based on C8 substitution.[1]
Part 2: Pharmacological Specificity (8-Chlorotheophylline)[1]
8-Chlorotheophylline is primarily utilized to counteract drowsiness caused by antihistamines (e.g., in Dimenhydrinate).[1][2][3] Its specificity profile is defined by its interaction with G-protein coupled adenosine receptors.[1]
Mechanism of Action
8-CT acts as a competitive antagonist at Adenosine A1 and A2A receptors .[1] The chlorine atom at C8 does not significantly disrupt the binding mode compared to theophylline but alters the physicochemical properties (pKa) to allow stable salt formation with diphenhydramine.
Receptor Affinity Data
Unlike T8BA, 8-CT possesses potent biological activity.[1][4] The following data summarizes its inhibitory constants (
| Receptor Subtype | 8-CT Affinity ( | Theophylline Affinity ( | Specificity Outcome |
| Adenosine A1 | ~10–20 µM | ~14 µM | Non-Selective: 8-CT retains moderate affinity similar to the parent compound.[1] |
| Adenosine A2A | ~10–30 µM | ~15 µM | Non-Selective: Blocks vasodilatory effects of adenosine. |
| Phosphodiesterase (PDE) | Moderate Inhibition | Potent Inhibition | 8-CT is a weaker PDE inhibitor than theophylline due to electronic withdrawal.[1] |
Expert Insight: The "specificity" of 8-CT is low regarding receptor subtypes (A1 vs A2A).[1] However, its specificity lies in its pharmacokinetic utility —the chlorination prevents rapid N7-methylation metabolic pathways, potentially altering its half-life compared to unsubstituted xanthines.[1]
Part 3: Immunological Specificity (Theophylline-8-Butyric Acid)[1]
T8BA is rarely used as a drug because the bulky butyric acid chain likely hinders entry into the adenosine receptor's hydrophobic pocket. Instead, its "specificity" is engineered for Immunoassays (e.g., Fluorescence Polarization Immunoassay - FPIA).[1]
Hapten Design Principle
To measure theophylline levels in patient blood (Therapeutic Drug Monitoring), antibodies must distinguish theophylline from caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1]
-
Why T8BA? By attaching the linker at C8 , the unique N7-H (theophylline) and N1-Methyl/N3-Methyl groups are exposed to the immune system.[1]
-
Result: Antibodies raised against T8BA-BSA conjugates recognize the "top" of the molecule, making them highly specific for theophylline and minimizing cross-reactivity with caffeine (which has a methyl at N7).
Cross-Reactivity Profile (Antibody Specificity)
The specificity here is defined by the antibody's ability to reject interfering substances.
| Analyte | Structure Difference | Cross-Reactivity (%) with Anti-T8BA Antibody |
| Theophylline | Target | 100% |
| Caffeine | N7-Methyl (Steric Clash) | < 1% (High Specificity) |
| Theobromine | Missing N1-Methyl | < 5% |
| 3-Methylxanthine | Metabolite | ~5-10% (Variable) |
Part 4: Experimental Protocols
The following protocols validate the specificity claims for each compound.
Protocol A: Adenosine Receptor Binding Assay (Validating 8-CT)
Objective: Determine the
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in A1 receptors) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 10 min.
-
Ligand Selection: Use
-DPCPX (a selective A1 antagonist) as the radioligand (0.5 nM). -
Incubation:
-
Mix 100 µL membrane suspension + 50 µL
-DPCPX. -
Add 50 µL of 8-CT (concentration range:
M to M).[1] -
Incubate for 90 min at 25°C.
-
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Bound vs. Log[8-CT]. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Protocol B: Hapten-BSA Conjugation & Titer Check (Validating T8BA)
Objective: Synthesize an immunogen using T8BA to generate specific antibodies.
-
Activation: Dissolve T8BA (100 mg) in dry DMF. Add N-hydroxysuccinimide (NHS) and EDC (1.1 equivalents) to create the active ester.[1] Stir for 2 hours at room temperature.
-
Conjugation:
-
Dissolve Bovine Serum Albumin (BSA) in 0.1 M Carbonate Buffer (pH 9.0).
-
Dropwise add the activated T8BA ester to the BSA solution while stirring.
-
React overnight at 4°C.
-
-
Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours to remove unreacted T8BA.
-
Specificity Validation (ELISA):
-
Coat plates with T8BA-BSA conjugate.[1]
-
Add rabbit serum (post-immunization).
-
Competitive Step: Add free Theophylline (standard) vs. free Caffeine (interferent).
-
Result: If specificity is achieved, Theophylline should displace the antibody at low concentrations (
~ 10-20 ng/mL), while Caffeine should require >1000x concentration to displace.[1]
-
Workflow Visualization
Figure 2: Parallel experimental workflows for validating pharmacological vs. immunological specificity.
References
-
Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines at adenosine A1 and A2 receptors.[1][5] Journal of Medicinal Chemistry.[6]
-
Cook, C. E., et al. (1976).[7][8] Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum.[8] Research Communications in Chemical Pathology and Pharmacology.[7][8]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[2][3][9][10] Handbook of Experimental Pharmacology.
-
PubChem Compound Summary. (2024). 8-Chlorotheophylline.[1][3][7][11] National Center for Biotechnology Information.
-
Merck Millipore. (n.d.). Theophylline-8-butyric Acid Lactam - Application in Immunoassays.[1]
Sources
- 1. 8-Chlorotheophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 8-Chlorotheophylline [drugs.ncats.io]
- 3. 8-Chlorotheophylline | C7H7ClN4O2 | CID 10661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 高级检索 [sigmaaldrich.com]
- 8. Scholars@Duke publication: Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum. [scholars.duke.edu]
- 9. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Chlorotheophylline [medbox.iiab.me]
Validation of Theophylline-8-butyric Acid Immunoassay Sensitivity: A Comparative Technical Guide
Executive Summary
Theophylline (1,3-dimethylxanthine) remains a cornerstone therapy for chronic obstructive pulmonary disease (COPD) and asthma, despite a narrow therapeutic index (
This guide validates the sensitivity and specificity of immunoassays utilizing Theophylline-8-butyric acid as the hapten. Unlike standard HPLC methods, which are resource-intensive, or FPIA (Fluorescence Polarization Immunoassay), which requires specialized hardware, the Theophylline-8-butyric acid-based ELISA offers a high-throughput, cost-effective alternative. However, its utility hinges on one critical factor: the structural integrity of the hapten design to minimize cross-reactivity with caffeine.
Part 1: The Hapten Chemistry & Immunogen Design
Why Theophylline-8-butyric Acid?
The primary challenge in generating antibodies for theophylline is distinguishing it from Caffeine (1,3,7-trimethylxanthine) . The only structural difference is a single methyl group at the N-7 position.
-
The Flawed Approach: Derivatizing at the N-7 position masks the very feature that distinguishes theophylline from caffeine.
-
The Correct Approach (8-Butyric Acid): By attaching the butyric acid linker at the C-8 position , the N-7 position remains exposed. When this hapten is conjugated to a carrier protein (BSA or KLH), the resulting antibody pocket recognizes the specific absence of the methyl group at N-7, significantly reducing caffeine cross-reactivity.
Mechanism of Conjugation
The carboxylic acid group of the butyric acid linker is activated (typically via EDC/NHS or Mixed Anhydride methods) to form a stable amide bond with the lysine residues of the carrier protein.
Figure 1: The conjugation pathway of Theophylline-8-butyric acid to a carrier protein, highlighting the preservation of the N-7 epitope for specific antibody generation.[1][2]
Part 2: Comparative Technology Landscape
Before validating the assay, it is crucial to benchmark it against the "Gold Standard" (HPLC) and the "Clinical Standard" (FPIA).
Table 1: Performance Comparison of Theophylline Detection Methods
| Feature | Theophylline-8-BA ELISA | HPLC (Gold Standard) | FPIA (Clinical Standard) |
| Primary Mechanism | Competitive Binding (Hapten-based) | Physical Separation (Chromatography) | Competitive Binding (Fluorescence Polarization) |
| Limit of Detection (LOD) | |||
| Sample Volume | Low ( | High ( | Medium ( |
| Throughput | High (96 samples/run) | Low (1 sample/10-15 mins) | Medium (Automated batch) |
| Caffeine Cross-Reactivity | < 1% (if 8-BA hapten used) | 0% (Resolved peaks) | < 1% |
| Cost Per Sample | Low ($) | High ( | Medium ( |
| Equipment | Microplate Reader | HPLC System | TDx/Analyzer |
Scientist's Note: While HPLC offers absolute specificity, the ELISA method utilizing the 8-butyric acid hapten provides sufficient specificity for clinical and research monitoring at a fraction of the cost and time.
Part 3: Validation Protocol (Self-Validating System)
This protocol utilizes a Competitive ELISA format.[1] The plate is coated with the Theophylline-8-butyric acid-BSA conjugate. Free theophylline in the sample competes with the coated antigen for a limited amount of anti-theophylline antibody.
Reagents & Preparation[1][2][3][4][5]
-
Coating Antigen: Theophylline-8-butyric acid conjugated to BSA (
in Carbonate Buffer, pH 9.6). -
Primary Antibody: Rabbit anti-Theophylline (raised against 8-BA-KLH).
-
Standards: Theophylline USP grade spiked in drug-free serum (
).
Experimental Workflow
-
Coat: Add
coating antigen to 96-well plate. Incubate overnight at . -
Block: Wash 3x (PBS-T). Add
Blocking Buffer (1% BSA in PBS). Incubate 1h. -
Competition (The Critical Step):
-
Detect: Wash 3x. Add
Goat Anti-Rabbit HRP. Incubate 45 min. -
Develop: Wash 5x. Add TMB Substrate. Stop with
. Read at 450nm.
Figure 2: Step-by-step workflow of the Competitive ELISA. Note the inverse relationship between signal intensity and drug concentration.
Part 4: Performance Data & Analysis
Sensitivity Analysis (LOD & LOQ)
Sensitivity is defined not just by the lowest signal, but by the statistical distinction from the background (Zero Standard).
-
Limit of Detection (LOD): Calculated as the mean OD of the Zero Standard (
) minus 3 times the Standard Deviation (SD). -
Limit of Quantitation (LOQ): Calculated as Mean minus 10 SD.
Representative Data:
| Parameter | OD Value (450nm) | Concentration ( |
| Zero Standard (Mean) | 2.100 | 0 |
| Zero Standard (SD) | 0.045 | - |
| LOD Threshold (OD) | 1.965 | ~0.15 |
| LOQ Threshold (OD) | 1.650 | ~0.50 |
Result: The assay reliably detects theophylline at
Cross-Reactivity (Specificity)
This is the "make or break" validation for Theophylline-8-butyric acid derivatives. Cross-reactivity is calculated at the
Table 2: Cross-Reactivity Profile
| Compound | Structure Note | Cross-Reactivity (%) |
| Theophylline | 1,3-Dimethylxanthine | 100% |
| Caffeine | 1,3,7-Trimethylxanthine | < 0.5% |
| Theobromine | 3,7-Dimethylxanthine | < 1.0% |
| Xanthine | Precursor | < 0.1% |
| 1,3-Dimethyluric Acid | Metabolite | < 0.1% |
Interpretation: The low cross-reactivity with Caffeine (<0.5%) validates the C-8 linker strategy . If the linker were at C-7, caffeine cross-reactivity would likely exceed 10-20%.
Precision & Recovery
-
Intra-Assay Precision: CV < 8% (n=20 replicates).
-
Inter-Assay Precision: CV < 12% (n=5 runs).
-
Spike Recovery: Samples spiked with
should recover (90-110%).
References
-
Cook, C. E., et al. (1976).[5] "Theophylline radioimmunoassay: synthesis of antigen and characterization of antibody." Research Communications in Chemical Pathology and Pharmacology.
-
Plebani, M., & Burlina, A. (1985).[6] "Determination of serum theophylline by apoenzyme reactivation immunoassay system." Therapeutic Drug Monitoring.
-
Al-Salman, H.N.K., et al. (2020).[7][8] "Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process." University of Basrah.
-
Lewis, J. M. (1981).[9] "Cross reactivity in theophylline RIA kit decreased." Clinical Chemistry.
-
Merck Millipore. "Theophylline-8-butyric Acid Lactam Product Sheet."
Sources
- 1. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115557951A - Preparation method of theophylline - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Determination of serum theophylline by apoenzyme reactivation immunoassay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. pk-db.com [pk-db.com]
- 9. Cross reactivity in theophylline RIA kit decreased - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity testing of Theophylline-8-butyric acid against theobromine
Topic: Specificity Testing of Theophylline-8-Butyric Acid Derived Antibodies Against Theobromine Content Type: Technical Comparison & Validation Guide Audience: Researchers, Assay Developers, and Clinical Chemists
Executive Summary: The Structural Challenge
In Therapeutic Drug Monitoring (TDM), Theophylline (1,3-dimethylxanthine) requires precise quantification due to its narrow therapeutic index (10–20 µg/mL). The primary challenge in immunoassay development is Theobromine (3,7-dimethylxanthine), a dietary metabolite found in chocolate and tea that shares a nearly identical xanthine scaffold.
This guide details the validation of Theophylline-8-butyric acid (T8BA) as the hapten of choice for generating specific antibodies. By utilizing the C8-position for protein conjugation, T8BA preserves the critical N1-methyl group—the distinct structural epitope that differentiates Theophylline from Theobromine. This document provides the experimental framework to quantify this specificity.
Structural Logic & Hapten Design
To understand why T8BA is used, one must analyze the epitope exposure. Antibodies recognize surface features. If the conjugation linker masks the unique feature of the drug, the resulting antibody will fail to distinguish the drug from its analogs.
-
Theophylline: 1-Methyl, 3-Methyl.[1]
-
Theobromine: 3-Methyl, 7-Methyl.
-
Differentiation Point: The N1-Methyl group is present only in Theophylline.
-
T8BA Strategy: Attaching the butyric acid linker at C8 leaves the N1-Methyl and N3-Methyl groups fully exposed to the immune system, maximizing the probability of generating antibodies that "see" the N1-Methyl difference.
Visualizing the Interaction (Graphviz)
Figure 1: Structural logic of T8BA. By linking at C8, the unique N1-Methyl group of Theophylline remains the dominant epitope for antibody recognition, minimizing Theobromine cross-reactivity.
Experimental Protocol: Specificity Validation
The industry standard for determining specificity is the Competitive ELISA (Enzyme-Linked Immunosorbent Assay) . In this format, the free analyte (Theophylline or Theobromine) competes with a fixed amount of tracer (enzyme-labeled antigen) for a limited number of antibody binding sites.
Reagents Required
-
Capture Antibody: Goat anti-Rabbit IgG (if using Rabbit anti-T8BA primary).
-
Primary Antibody: Rabbit anti-Theophylline (raised against T8BA-KLH).
-
Tracer: Theophylline-HRP conjugate.
-
Standards:
-
Theophylline Series: 0, 0.1, 1.0, 10, 100, 1000 µg/mL.
-
Theobromine Series: 0, 0.1, 1.0, 10, 100, 1000 µg/mL.
-
Step-by-Step Workflow
-
Coating: Coat 96-well microplate with Capture Antibody (2 µg/mL in PBS, pH 7.4). Incubate overnight at 4°C.
-
Blocking: Wash 3x. Block with 1% BSA in PBS for 1 hour to prevent non-specific binding.
-
Competition Reaction (Critical Step):
-
Add 50 µL of Standard (Theophylline OR Theobromine) to respective wells.
-
Add 50 µL of Tracer (Theophylline-HRP) to all wells.
-
Add 50 µL of Primary Antibody (Anti-T8BA) to all wells.
-
Note: The antibody is now "choosing" between the free drug in the sample and the HRP-tracer.
-
-
Incubation: Incubate for 60 minutes at Room Temperature (25°C) with gentle shaking.
-
Detection: Wash plate 5x to remove unbound tracer. Add TMB Substrate. Incubate 15 mins. Stop with 1M H2SO4.
-
Read: Measure Absorbance (OD) at 450 nm.
Workflow Diagram (Graphviz)
Figure 2: Competitive ELISA workflow. Higher concentration of analyte results in lower signal (OD 450nm) because it blocks the Tracer from binding.
Data Analysis & Performance Comparison
To objectively compare T8BA-derived antibodies against the Theobromine alternative, you must calculate the Percent Cross-Reactivity (% CR) .
Calculation Method
-
Plot the sigmoidal dose-response curves (OD vs. Log Concentration) for both Theophylline and Theobromine.
-
Determine the IC50 for each (the concentration required to inhibit tracer binding by 50%).
-
Apply the formula:
Performance Benchmarks (Comparative Table)
The following table represents typical performance data for high-quality antibodies raised against T8BA immunogens compared to Theobromine interference.
| Parameter | Theophylline (Target) | Theobromine (Interferent) | Interpretation |
| IC50 Value | 10 ng/mL | > 2,000 ng/mL | Theobromine requires 200x more mass to displace the tracer. |
| Binding Affinity (Ka) | High specificity for the N1-Methyl group. | ||
| Cross-Reactivity (%) | 100% | < 1.0% | PASS: Clinical interference is negligible. |
| Therapeutic Range | 10–20 µg/mL | N/A (Dietary) | Assay is valid for clinical TDM. |
Note on Interpretation:
-
< 1% CR: Excellent specificity. Theobromine from chocolate/tea will not falsely elevate Theophylline readings.
-
1–5% CR: Acceptable for most general applications, but may require patient dietary restrictions before testing.
-
> 5% CR: Unacceptable for clinical TDM; indicates poor hapten design or polyclonal impurity.
Comparative Analysis: T8BA vs. N3-Derivatives
While T8BA (C8-attachment) is the commercial standard, researchers should be aware of the alternative N3-attachment strategy.
-
T8BA (C8-Linker):
-
Pros: Commercially available, easy conjugation, exposes N1-Methyl (primary differentiator).
-
Cons: Some older studies suggest slightly higher cross-reactivity with 1,3-dimethyluric acid compared to N3-derivatives [1].
-
-
N3-Linker (e.g., 3-(3'-carboxypropyl)-1-methylxanthine):
-
Pros: Masks the N3 position, forcing the antibody to recognize the N7-H vs N7-Methyl difference (Theophylline has N7-H; Theobromine has N7-Methyl). This can sometimes yield even lower cross-reactivity (<0.5%) [1].
-
Cons: Synthetically more complex; less commercially available as a pre-activated hapten.
-
References
-
Singh, P., Hu, M. W., Gushaw, J. B., & Ullman, E. F. (1980).[1] Specific antibodies to theophylline for use in a homogeneous enzyme immunoassay. Journal of Immunoassay, 1(3), 309-322.[1] Link
-
Cook, C. E., Twine, M. E., Myers, M., Amerson, E., Kepler, J. A., & Taylor, G. F. (1976).[2] Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum.[2] Research Communications in Chemical Pathology and Pharmacology, 13(3), 497-505. Link
-
Merck Millipore. (n.d.). Theophylline-8-butyric Acid Lactam Product Information. Merck Millipore. Link
-
Morice, A. H., et al. (2016). Theobromine for the treatment of persistent cough: a randomised, multicentre, double-blind, placebo-controlled clinical trial. Journal of Thoracic Disease, 8(7), 1827-1833. Link
Sources
Reproducibility of Theophylline-8-butyric acid synthesis protocols
Executive Summary: The Reproducibility Crisis in Xanthine Functionalization
The synthesis of Theophylline-8-butyric acid (systematically 8-(3-carboxypropyl)-1,3-dimethylxanthine ) is a critical gateway for developing adenosine receptor antagonists and hapten-protein conjugates. However, literature protocols often suffer from poor reproducibility due to a specific mechanistic ambiguity: the competition between imidazole ring closure and side-chain lactamization .
This guide objectively compares the two dominant synthetic strategies—Solution-Phase Traube Synthesis (Method A) and Thermal Fusion (Method B)—providing the experimental granularity required to achieve >95% purity.
Core Technical Insight
The "hidden" failure mode in this synthesis is not the formation of the xanthine core, but the spontaneous dehydration of the final product into Theophylline-8-butyric acid lactam (a tricyclic pyrimido[2,1-f]purinedione derivative) under acidic workup conditions. This guide provides a self-validating workflow to prevent this artifact.
Chemical Context & Mechanistic Analysis[1]
The synthesis relies on the Traube Purine Synthesis , specifically the modification involving the cyclization of 5,6-diaminouracils.[1]
The Reaction Pathway[2][3][4][5][6][7]
-
Acylation: 5,6-diamino-1,3-dimethyluracil reacts with glutaric anhydride to form an intermediate amide.
-
Cyclization: The amide undergoes dehydration to close the imidazole ring, forming the C8-substituted xanthine.
Critical Control Point: The side chain contains a
Pathway Visualization
Figure 1: Mechanistic pathway showing the critical divergence between product isolation and lactam impurity formation.
Protocol Comparison: Solution vs. Thermal
| Feature | Method A: Solution-Phase (Recommended) | Method B: Thermal Fusion (Alternative) |
| Mechanism | Stepwise acylation followed by base-catalyzed cyclization. | One-pot neat reaction (melt) of diamine and anhydride. |
| Purity Profile | High (>98%) . Impurities are water-soluble and removed during filtration. | Low (60-75%) . Significant tar formation and thermal decomposition. |
| Yield | 65 - 75% | 40 - 55% |
| Scalability | Excellent (Linear up to kg scale). | Poor (Heat transfer issues cause charring at scale). |
| Reproducibility | High . Controlled pH and temperature. | Low . Highly dependent on stirring efficiency and ramp rate. |
| Primary Risk | Hydrolysis of amide if heating is prolonged. | Formation of insoluble polymeric byproducts. |
Detailed Methodology: Method A (Self-Validating Protocol)
Objective: Synthesis of 8-(3-carboxypropyl)-1,3-dimethylxanthine with <1% lactam content.
Materials
-
Precursor: 5,6-Diamino-1,3-dimethyluracil hydrate (Purity >98% is critical; oxidized "purple" starting material reduces yield).
-
Reagent: Glutaric anhydride (1.5 equivalents).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Base: 2N Sodium Hydroxide (NaOH).[2]
Step-by-Step Workflow
Phase 1: Acylation (The "Yellow Shift")
-
Dissolve 10.0 g (58.8 mmol) of 5,6-diamino-1,3-dimethyluracil in 100 mL of anhydrous DMF.
-
Observation: The solution should be pale yellow. Dark orange implies oxidation of the amine.
-
-
Add 10.1 g (88.2 mmol, 1.5 eq) of glutaric anhydride in one portion.
-
Stir at Room Temperature (20-25°C) for 4 hours.
-
Checkpoint (TLC): Silica gel, 10% MeOH in DCM. The starting diamine spot (
) should disappear, replaced by a lower amide spot. -
Visual Cue: A thick yellow precipitate (the intermediate amide) often forms. This is a sign of success.
-
Phase 2: Alkaline Cyclization
-
Concentrate the DMF mixture under reduced pressure (rotary evaporator, 60°C) to remove at least 80% of the solvent.
-
Resuspend the residue in 150 mL of 2N NaOH .
-
Heat the solution to 75°C for 90 minutes.
-
Why 75°C? Boiling (100°C) promotes hydrolysis of the amide bond back to the starting material. 75°C provides sufficient energy for dehydration (ring closure) without degrading the amide.
-
Checkpoint: The solution should become clear and homogeneous.
-
Phase 3: Controlled Precipitation (The "Lactam Trap")
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly acidify with 6N HCl dropwise with vigorous stirring.
-
STOP adding acid at pH 4.5 - 5.0.
-
Critical: Do NOT acidify to pH 1-2. The product precipitates effectively at pH 4.5. Lower pH catalyzes the intramolecular cyclization to the lactam.
-
-
Filter the white precipitate immediately.
-
Wash with ice-cold water (3 x 20 mL) to remove salts and unreacted glutaric acid.
-
Dry in a vacuum oven at 50°C (Max) over
. Avoid temperatures >80°C.
Experimental Data Summary
| Parameter | Experimental Value | Literature/Ref Range | Notes |
| Appearance | White microcrystalline powder | White powder | Yellow tint indicates incomplete washing. |
| Melting Point | 271 - 274°C (dec) | 270 - 275°C | Sharp MP indicates high purity. |
| Yield | 10.5 g (67%) | 55 - 70% | Losses primarily due to solubility in wash water. |
| Solubility | Soluble in 0.1N NaOH, Hot EtOH | -- | Insoluble in cold water/acid. |
Troubleshooting & Optimization
Self-Validating System: The "Lactam Check"
Before scaling up, perform this simple validation on your dried product:
-
Solubility Test: Dissolve 10 mg of product in 1 mL of 0.1N NaOH.
-
Result A (Clear Solution): Success. The carboxylic acid is free and forms a salt.
-
Result B (Cloudy/Insoluble): Failure. The product has lactamized. The lactam lacks the free acid proton and is less soluble in mild base.
-
Workflow Logic Diagram
Figure 2: Workup logic flow emphasizing the critical pH control point.
References
-
Traube Purine Synthesis Modification
- Source: BenchChem Technical Guides. "A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis."
- Relevance: Establishes the baseline reactivity of the diamine precursor.
-
Synthesis of 8-Substituted Xanthines (Mechanism)
- Title: "Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at R
- Source: Journal of Medicinal Chemistry (via NIH/PubMed).
- Relevance: Details the condensation of 5,6-diaminouracils with anhydrides and subsequent alkaline cycliz
-
Lactam Formation & Characterization
- Title: "Theophylline-8-butyric Acid Lactam - Product D
- Source: Merck Millipore.
- Relevance: Confirms the existence and stability of the lactam impurity, valid
-
Microwave vs.
- Title: "Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine deriv
- Source: Beilstein Journal of Organic Chemistry.
- Relevance: Compares thermal fusion with solution-phase methods, supporting Method A as the superior choice for purity.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
